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  • Product: N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide
  • CAS: 103879-56-7

Core Science & Biosynthesis

Foundational

Chemical properties of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide

[1] Executive Summary N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide (CAS: 103879-56-7) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry and materials science.[1] Structurally,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide (CAS: 103879-56-7) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry and materials science.[1] Structurally, it consists of a lipophilic 5-methylthiophene core linked via a rigid carboxamide bond to a flexible ethylenediamine chain. This unique architecture provides a "scaffold-linker" motif: the thiophene ring acts as a bioisostere for phenyl groups in drug design, while the primary amine serves as a high-fidelity conjugation handle for further derivatization. This guide details its physicochemical properties, synthetic pathways, and reactivity profiles for researchers in drug discovery and chemical biology.

Structural Analysis & Physicochemical Profile

The compound is defined by three distinct pharmacophoric regions: the electron-rich (yet carbonyl-deactivated) thiophene ring, the hydrogen-bonding amide interface, and the nucleophilic primary amine tail.

Key Physicochemical Data
PropertyValue / DescriptionSource/Note
CAS Number 103879-56-7[1]
Molecular Formula C₈H₁₂N₂OS
Molecular Weight 184.26 g/mol
Physical State Viscous oil or low-melting solidAnalog comparison [2]
Predicted Boiling Point 354.9 ± 37.0 °C (at 760 mmHg)[3]
Predicted Density 1.183 ± 0.06 g/cm³[3]
pKa (Amine) ~9.0 – 9.5 (Estimated)Based on ethylenediamine analogs [4]
pKa (Amide) Neutral
Solubility Soluble in DMSO, MeOH, DCM; Mod.[2][3] soluble in H₂O
Electronic Distribution
  • Thiophene Ring: The sulfur atom donates electron density into the ring via resonance, but the C2-carboxamide group exerts a strong electron-withdrawing effect (-M, -I), deactivating the ring toward electrophilic attack compared to unsubstituted thiophene. The C5-methyl group provides weak activation (+I) and lipophilic bulk.

  • Amine Tail: The terminal primary amine is separated from the electron-withdrawing amide by an ethylene spacer, isolating its basicity. It remains protonated at physiological pH (pH 7.4), enhancing aqueous solubility.

Synthetic Methodologies

The most robust synthesis avoids coupling reagents (like EDC/NHS) by utilizing the direct aminolysis of an ester precursor. This "atom-economical" route minimizes byproducts.

Primary Synthesis: Aminolysis of Ethyl Ester

The reaction involves the nucleophilic attack of ethylenediamine on ethyl 5-methylthiophene-2-carboxylate .

  • Precursor: Ethyl 5-methylthiophene-2-carboxylate (CAS 5751-81-5).

  • Reagent: Ethylenediamine (used in large excess, typically 5–10 equivalents).

  • Conditions: Neat or in Ethanol, 95–100°C, 24–48 hours.

  • Mechanism: Tetrahedral intermediate formation followed by ethoxide elimination.

  • Purification: The excess diamine prevents the formation of the bis-amide dimer. Excess reagent is removed in vacuo; the product is often used without further purification or purified via silica gel chromatography (MeOH/CHCl₃).

Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and potential side reactions.

SynthesisPath Ester Ethyl 5-methylthiophene- 2-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Diamine Ethylenediamine (Excess) Diamine->Intermediate Product Target: N-(2-Aminoethyl)-5-methyl thiophene-2-carboxamide Intermediate->Product -EtOH BisAmide Side Product: Bis-amide Dimer Product->BisAmide Reaction with 2nd Ester (if amine limiting)

Figure 1: Synthetic pathway via aminolysis. Excess diamine is critical to suppress the bis-amide side product.

Chemical Reactivity & Derivatization

Researchers utilize this compound primarily for its orthogonal reactivity : the amine is reactive under mild conditions, while the thiophene core remains stable.

Primary Amine Reactivity (The "Handle")

The terminal amine is a potent nucleophile, allowing for rapid conjugation:

  • Amide Coupling: Reacts with carboxylic acids (activated via HATU/DIC) to form stable amide linkers in drug conjugates.

  • Reductive Amination: Condenses with aldehydes/ketones to form secondary amines, useful for optimizing solubility or target affinity.

  • Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides, a common motif in kinase inhibitors.

Thiophene Ring Reactivity (The "Scaffold")

While less reactive than benzene in some contexts, the thiophene ring offers specific sites for modification:

  • Electrophilic Aromatic Substitution (EAS):

    • Position C5: Blocked by the methyl group.

    • Position C2: Occupied by the carboxamide.

    • Position C3: Deactivated by the ortho-carbonyl.

    • Position C4 (Beta): The most likely site for electrophilic attack (e.g., bromination or nitration), though the overall ring is deactivated. Harsh conditions are required.

  • Oxidation: The sulfur atom is susceptible to oxidation to the S-oxide or sulfone under strong oxidizing conditions (e.g., mCPBA), which destroys aromaticity.

Reactivity Map[1]

ReactivityMap Core N-(2-Aminoethyl)-5-methyl thiophene-2-carboxamide Amine Primary Amine (-NH2) Nucleophilic Attack (Acylation, Reductive Amination) Core->Amine Amide Carboxamide Linker H-Bond Donor/Acceptor Hydrolysis (Strong Acid/Base) Core->Amide Thiophene Thiophene Ring Lipophilic Bioisostere Stable to mild acid/base Core->Thiophene C4Pos C4 Position Potential Electrophilic Substitution Site Thiophene->C4Pos

Figure 2: Functional reactivity map highlighting the distinct chemical behaviors of the molecule's three regions.

Applications in Medicinal Chemistry

Bioisosterism

The 5-methylthiophene-2-carboxamide moiety is a classic bioisostere for 4-methylbenzamide .

  • Sterics: The thiophene ring is slightly smaller than a phenyl ring, often allowing for tighter binding in sterically constrained pockets.

  • Electronics: The sulfur atom acts as a weak hydrogen bond acceptor, unlike the -CH=CH- unit in benzene, potentially offering unique interactions with enzyme active sites (e.g., serine proteases or kinases).

Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "fragment" due to its low molecular weight (<200 Da) and defined vector growth points. The amine allows the fragment to be "grown" into larger, high-affinity ligands.

Linker Chemistry

In the development of PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), the ethylenediamine chain provides a short, flexible spacer. The thiophene end can be buried in a hydrophobic pocket, while the amine is conjugated to the effector molecule.

Handling and Stability Protocols

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine can absorb CO₂ from the air to form carbamates/carbonates over time.

  • Stability: Stable in organic solvents (DMSO, DMF, DCM). Aqueous solutions should be prepared fresh to avoid slow hydrolysis of the amide, although it is generally stable at neutral pH.

  • Safety: Treat as a potential irritant. The primary amine is likely corrosive to mucous membranes. Wear standard PPE (gloves, goggles).

References

  • PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of Thiophene Carboxamide Fragments: A Technical Whitepaper

Executive Summary Thiophene carboxamides represent a highly privileged class of pharmacophores in modern medicinal chemistry. The fusion of an electron-rich, bioisosteric thiophene ring with a hydrogen-bonding carboxamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene carboxamides represent a highly privileged class of pharmacophores in modern medicinal chemistry. The fusion of an electron-rich, bioisosteric thiophene ring with a hydrogen-bonding carboxamide motif creates a highly tunable scaffold capable of addressing diverse biological targets. This whitepaper synthesizes the structure-activity relationship (SAR) landscapes of thiophene carboxamide derivatives, exploring their mechanistic roles as kinase inhibitors, ion channel blockers, antimicrobial agents, and otoprotective therapeutics.

Mechanistic Rationale & Electronic Properties

The success of the thiophene carboxamide fragment lies in its unique physicochemical properties. The thiophene ring serves as an excellent bioisostere for phenyl rings, offering improved metabolic stability and altered lipophilicity while maintaining critical


 stacking capabilities within hydrophobic binding pockets[1]. The sulfur atom can participate in unique orthogonal multipolar interactions, enhancing target affinity.

Simultaneously, the carboxamide group acts as a critical bidentate hydrogen-bond donor and acceptor. In kinase targets, this motif frequently anchors the molecule to the ATP-binding hinge region, while the thiophene core directs substituents into the DFG-out or allosteric pockets[2].

SAR_Map Core Thiophene Carboxamide Core Scaffold Sub3 Regiochemistry (e.g., 3-carboxamide) Core->Sub3 Modulates Selectivity Amide Carboxamide Motif (H-Bond Donor/Acceptor) Core->Amide Anchors to Hinge Ring Thiophene Ring (Bioisostere, pi-pi stacking) Core->Ring Hydrophobic Fit Target1 Kinases (JNK, TRK) ATP/JIP Mimetics Sub3->Target1 Target2 Ion Channels (ANO1) Glioblastoma Sub3->Target2 Target3 Enzymes (AChE, DprE1) Neuro/Anti-TB Sub3->Target3 Amide->Target1 Ring->Target1

Logical SAR mapping of the thiophene carboxamide pharmacophore across biological targets.

Target-Specific SAR Landscapes

Kinase Inhibition (JNK & TRK)

In the context of c-Jun N-terminal kinases (JNK), thiophene-3-carboxamides have been identified as rare dual ATP and JIP (JNK-interacting protein) mimetics. SAR studies on 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide reveal that replacing the thiophene moiety with a phenyl ring drastically drops activity (IC50 > 100 μM). Regiochemistry is strictly governed: shifting the carboxamide to the 5-position renders the compound completely inactive due to steric clashes in the JIP docking site[1].

For Tropomyosin receptor kinase (TRK), compound DZX19 (a phenyl thiophene-3-carboxamide) was developed via a pharmacophore-guided scaffold-hopping approach to overcome resistance mutations seen with Entrectinib. The carbamoyl group engages in two critical hydrogen-bonding interactions with hinge residues Met-592 and Glu-590, while the central benzene ring engages in


 stacking with Phe-589[2].
Otoprotection & Neurological Targets

Urea-thiophene carboxamides, such as ORC-13661 (compound 90), demonstrate profound otoprotective effects against aminoglycoside-induced hearing loss. SAR optimization of over 300 analogs showed that the thiophene-3-carboxamide core is absolutely critical; conservative structural variants lacking either the thiophene or the carboxamide lead to a dramatic loss of protective activity in mechanosensory hair cells[3].

Ion Channels & Glioblastoma

Anoctamin1 (ANO1), a calcium-activated chloride channel overexpressed in glioblastoma (GBM), is effectively blocked by 2-aminothiophene-3-carboxamide derivatives. SAR indicates that a cyclopentane-fused thiophene-3-carboxamide bearing a benzoylthiourea functionality exhibits strong suppression of ANO1, significantly inhibiting GBM cell proliferation, migration, and invasion[4].

Antimicrobial & Innate Immunity

In infectious diseases, 2-amino-N-(ethylcarbamoyl)thiophene-3-carboxamides act as potent inhibitors of the mycobacterial enzyme DprE1, with terminal carbamate modifications enhancing metabolic stability[5]. Conversely, benzimidazole-thiophene-2-carboxamides serve as human NOD-2 agonists. SAR studies led to the discovery that 2-hexyl or 2-pentyl substitutions on the benzimidazole ring yield lead compounds that synergistically enhance TLR responses, acting as safe vaccine adjuvants without inducing systemic reactogenicity[6].

Quantitative SAR Data Summary

Compound ClassPrimary TargetKey Structural FeaturePotency (IC50 / HC50 / MIC)Ref
4,5-dimethyl-thiophene-3-carboxamide JNK1/23-carboxamide, naphthalen-1-yl15.8 μM (DELFIA Displacement)[1]
Phenyl thiophene-3-carboxamide (DZX19) TRKAortho-fluorine benzyl, urea motif2.17 nM (Kinase Assay)[2]
Urea-thiophene carboxamide (ORC-13661) Hair CellsN-methyl tropinone substitution120 nM (HC50, Otoprotection)[3]
2-aminothiophene-3-carboxamide ANO1cyclopentane-fused, benzoylthioureaStrong suppression (Patch-clamp)[4]
2-amino-N-(ethylcarbamoyl)thiophene DprE1terminal carbamate moiety< 1 μg/mL (MIC against M. tb)[5]
Benzimidazole-thiophene-2-carboxamide NOD-22-hexyl/pentyl substitutionsSynergistic Agonist (Innate Immunity)[6]

Self-Validating Experimental Protocols

To ensure scientific rigor, the validation of thiophene carboxamide hits requires specialized, self-validating assay systems that account for their unique allosteric and phenotypic mechanisms.

DELFIA Displacement Assay for Dual Kinase Mimetics

Causality: Standard kinase assays measure ATP consumption. To identify compounds that function as JIP mimetics (rather than classical ATP-competitive inhibitors), a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) is required to measure the physical displacement of the scaffolding protein[1]. Self-Validating System: This protocol includes Isothermal Titration Calorimetry (ITC) as an orthogonal validation step to confirm ligand-to-protein stoichiometry in the presence of non-hydrolyzable ATP.

  • Plate Coating: Coat 96-well microtiter plates with recombinant JNK1/2 protein overnight at 4°C.

  • Ligand Competition: Add 10 nM biotinylated-pepJIP1 (amino acids 153–163) alongside serial dilutions of the thiophene-3-carboxamide test compounds.

  • Incubation: Incubate at room temperature for 2 hours to allow competitive binding equilibrium at the JIP docking site.

  • Washing & Detection: Wash unbound ligands 3x with assay buffer. Add Europium-labeled streptavidin (Eu-SA) to bind the remaining biotin-pepJIP1.

  • TRF Readout: Excite the plate at 340 nm and measure Time-Resolved Fluorescence (TRF) emission at 615 nm.

  • Data Analysis & Orthogonal Validation: Calculate IC50 using non-linear regression. Validate hits using ITC in the presence of saturating non-hydrolyzable ATP to confirm dual-site (2:1) binding[1].

DELFIA_Workflow Prep 1. Reagent Prep Biotin-pepJIP1 & JNK Incubate 2. Compound Incubation Competitive Binding Prep->Incubate Wash 3. Wash & Add Eu-Ab Europium-labeled Probe Incubate->Wash Read 4. TRF Readout Time-Resolved Fluor Wash->Read Analyze 5. IC50 Calculation Non-linear Regression Read->Analyze

Step-by-step workflow of the DELFIA displacement assay for JNK inhibitor validation.
Zebrafish Neuromast Hair Cell Viability Assay

Causality: In vitro cell lines fail to replicate the complex mechanosensory architecture of mammalian auditory hair cells. Zebrafish lateral line neuromasts provide a robust, high-throughput in vivo surrogate for evaluating otoprotective thiophene carboxamides[3].

  • Animal Preparation: Array 5 days post-fertilization (dpf) wild-type zebrafish larvae into 96-well plates (3-5 larvae/well).

  • Compound Pre-treatment: Incubate larvae with serial dilutions of urea-thiophene carboxamides (e.g., ORC-13661) for 1 hour in embryo medium.

  • Ototoxic Challenge: Co-treat with 200 μM neomycin (an aminoglycoside antibiotic) for 1 hour to induce targeted hair cell apoptosis.

  • Vital Dye Staining: Wash larvae 3x and stain with the fluorescent vital dye YO-PRO-1 (which selectively enters surviving hair cells) for 30 minutes.

  • Quantification: Anesthetize larvae with MS-222 and image via fluorescence microscopy. Quantify surviving hair cells per neuromast to calculate the Half-Maximal Protective Concentration (HC50)[3].

Conclusion

The thiophene carboxamide fragment is a masterclass in structural efficiency. By subtly manipulating the regiochemistry of the carboxamide group and the electronic nature of the thiophene ring, drug developers can pivot a single core scaffold from a neuroprotective agent to a targeted anti-glioblastoma therapeutic. Future SAR campaigns should continue to leverage the bioisosteric properties of thiophene to overcome acquired resistance in kinase targets and improve the pharmacokinetic profiles of CNS-active drugs.

References

1.[6] NOD-2-active carboxamide compounds as vaccine adjuvants - Available Technologies. University of Minnesota. 6 2.[3] Phenotypic Optimization of Urea–Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents ag. SciSpace. 3 3.[1] Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. National Institutes of Health (NIH). 1 4.[4] Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers. National Institutes of Health (NIH). 4 5.[2] Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects. ACS Publications. 2 6.[5] Discovery of novel thiophene-arylamide derivatives as DprE1 inhibitors with potent antimycobacterial activities. University of Birmingham. 5

Sources

Foundational

An In-depth Technical Guide to N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide: Physicochemical Characteristics and Research Applications

Introduction N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide is a small molecule belonging to the thiophene-2-carboxamide class of compounds. This family of molecules has garnered significant interest within the scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide is a small molecule belonging to the thiophene-2-carboxamide class of compounds. This family of molecules has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Thiophene-based structures are recognized as important pharmacophores and are integral to a variety of biologically active compounds.[1] The thiophene-2-carboxamide scaffold, in particular, has been identified as a crucial element for various therapeutic activities, including antiviral and antileishmanial effects.[2]

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical characteristics of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and related compounds. This document will delve into the structural and chemical properties that are critical for understanding its behavior in biological systems and for designing future research. We will also present a detailed, field-proven protocol for the experimental determination of a key physicochemical parameter, the partition coefficient (LogP), to illustrate the practical considerations for characterizing such molecules.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These parameters are the bedrock upon which our understanding of a compound's behavior is built.

Molecular Formula: C₈H₁₂N₂OS

Molecular Weight: 184.26 g/mol

The structure of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide, characterized by a methyl-substituted thiophene ring linked to an aminoethyl carboxamide side chain, suggests its potential for diverse biological interactions. The presence of both hydrogen bond donors and acceptors, coupled with a semi-rigid thiophene core, makes it an intriguing candidate for further investigation.

Physicochemical Characteristics: A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide is not extensively available in the public domain, we can infer estimated values based on the analysis of structurally similar thiophene-2-carboxamide derivatives and established computational models. It is crucial to recognize that these are predictive values and should be confirmed by empirical testing for any rigorous scientific application.

Physicochemical PropertyEstimated Value/RangeSignificance in Drug Discovery & Development
Melting Point (°C) 100 - 150Influences solubility, dissolution rate, and formulation strategies. A crystalline solid with a defined melting point is often preferred for stability.
Boiling Point (°C) > 300Indicates thermal stability and volatility. High boiling points are typical for compounds with strong intermolecular forces.
Water Solubility Moderately SolubleAffects absorption and distribution in the body. Poor aqueous solubility can be a major hurdle in drug development.[2]
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5A key indicator of lipophilicity, which influences membrane permeability, protein binding, and metabolism. Values in this range often correlate with good oral bioavailability.
pKa (Acid Dissociation Constant) Basic pKa: ~9-10 (for the primary amine)Determines the ionization state of the molecule at physiological pH, which impacts solubility, receptor binding, and cell penetration.
Topological Polar Surface Area (TPSA) ~70-90 ŲPredicts the ability of a molecule to permeate cell membranes. TPSA is a good indicator of drug transport properties.
Hydrogen Bond Donors 2The number of hydrogen bond donors influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 3The number of hydrogen bond acceptors also plays a critical role in molecular recognition and solubility.

Synthetic Pathway Overview

The synthesis of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide can be approached through established amidation reactions. A common and effective method involves the reaction of a 5-methylthiophene-2-carboxylic acid derivative with ethylenediamine. This straightforward approach allows for the efficient formation of the desired carboxamide linkage.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 5-methylthiophene-2-carbonyl_chloride 5-Methylthiophene-2-carbonyl chloride Reaction_Step Amidation Reaction (Base Catalyst, Solvent) 5-methylthiophene-2-carbonyl_chloride->Reaction_Step Ethylenediamine Ethylenediamine Ethylenediamine->Reaction_Step Target_Molecule N-(2-Aminoethyl)-5- methylthiophene-2-carboxamide Reaction_Step->Target_Molecule Yields

Caption: A generalized synthetic route to N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide.

A similar synthesis for the parent compound, N-(2-aminoethyl)-thiophene-2-carboxamide, involves heating ethyl thiophene-2-carboxylate with ethylenediamine.[3] This precedent suggests that the inclusion of the 5-methyl group would not fundamentally alter the viability of this synthetic strategy.

Experimental Protocol: Determination of the Octanol-Water Partition Coefficient (LogP) using the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a critical parameter for assessing the lipophilicity of a compound. The shake-flask method, as outlined in OECD Guideline 107, remains the gold standard for its direct and accurate determination.[4][5]

Principle

The shake-flask method directly measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol and water.[6] The ratio of the concentrations of the solute in the two phases is the partition coefficient (P). For practical purposes, this is usually expressed as its base-10 logarithm (LogP).

Materials and Equipment
  • N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide (high purity)

  • n-Octanol (analytical grade, pre-saturated with water)

  • Water (high-purity, pre-saturated with n-octanol)

  • Buffer solutions (pH 7.4)

  • Glass centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and water in a large separatory funnel.

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

    • Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

  • Preparation of the Test Solution:

    • Accurately weigh a small amount of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide.

    • Dissolve the compound in the water-saturated n-octanol to prepare a stock solution of known concentration. The concentration should be sufficiently high for accurate detection but low enough to avoid saturation in either phase.

  • Partitioning Experiment:

    • In a series of centrifuge tubes, add a precise volume of the stock solution in n-octanol and a precise volume of the n-octanol-saturated water (or buffer). A typical ratio is 1:1 or 2:1 (octanol:water).

    • Securely cap the tubes and shake them vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

  • Phase Separation:

    • Centrifuge the tubes at a sufficient speed and duration to achieve complete separation of the two phases. This step is critical to prevent cross-contamination of the layers.

  • Analysis of Concentrations:

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

    • Determine the concentration of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide in each aliquot using a validated analytical method (e.g., UV-Vis spectrophotometry at the wavelength of maximum absorbance or HPLC).

  • Calculation of LogP:

    • Calculate the partition coefficient (P) using the following formula:

      • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • Calculate the LogP:

      • LogP = log₁₀(P)

Workflow Diagram

LogP_Workflow Start Start Prepare_Solvents Prepare Pre-saturated n-Octanol and Water Start->Prepare_Solvents Prepare_Stock Prepare Stock Solution in Water-saturated n-Octanol Prepare_Solvents->Prepare_Stock Partitioning Mix Stock Solution with n-Octanol-saturated Water Prepare_Stock->Partitioning Shake Shake to Reach Equilibrium Partitioning->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Analyze_Octanol Analyze Concentration in n-Octanol Phase Centrifuge->Analyze_Octanol Analyze_Aqueous Analyze Concentration in Aqueous Phase Centrifuge->Analyze_Aqueous Calculate_LogP Calculate LogP Analyze_Octanol->Calculate_LogP Analyze_Aqueous->Calculate_LogP End End Calculate_LogP->End

Caption: Experimental workflow for LogP determination via the shake-flask method.

Potential Applications and Biological Significance

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] While specific studies on N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide are limited, the broader class of compounds has shown promise in several therapeutic areas:

  • Antimicrobial and Antifungal Activity: Many 2-aminothiophene derivatives have demonstrated significant antibacterial and antifungal properties.[1]

  • Anti-inflammatory Effects: Certain thiophene-based compounds have been investigated for their potential as anti-inflammatory agents.

  • Antiviral Research: As previously mentioned, some thiophene-2-carboxamides have been identified as inhibitors of viral replication.

  • Anticancer Properties: The thiophene nucleus is present in several compounds with reported antitumor activities.

The presence of the aminoethyl side chain in N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide introduces a basic center, which could be crucial for interactions with biological targets such as enzymes and receptors. Further research is warranted to explore the specific biological activities of this compound.

Conclusion

N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide is a molecule of interest due to its thiophene-2-carboxamide core, a scaffold with demonstrated biological relevance. This technical guide has provided an overview of its molecular weight and estimated physicochemical properties, which are essential for guiding future research and development efforts. The detailed protocol for LogP determination serves as a practical example of the rigorous characterization required for novel chemical entities. As the body of research on thiophene derivatives continues to grow, a comprehensive understanding of the physicochemical characteristics of individual compounds like N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide will be invaluable for unlocking their full therapeutic potential.

References

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. Retrieved from [Link]

  • Prasad, K. C., et al. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
  • Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved from [Link]

Sources

Exploratory

Pharmacophore Mapping and Biological Targeting of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide

Executive Summary For drug development professionals targeting central nervous system (CNS) disorders, achieving subtype selectivity among G protein-coupled receptors (GPCRs) remains a formidable challenge. This technica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals targeting central nervous system (CNS) disorders, achieving subtype selectivity among G protein-coupled receptors (GPCRs) remains a formidable challenge. This technical guide explores the biological targeting and pharmacophore utility of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide (CAS 103879-56-7) . As a privileged building block, this compound is critical for synthesizing highly selective Positive Allosteric Modulators (PAMs) and bitopic agonists of the M1 Muscarinic Acetylcholine Receptor (M1 mAChR) . By anchoring into the allosteric vestibule, derivatives of this scaffold bypass the highly conserved orthosteric site, offering a therapeutic window for cognitive enhancement in schizophrenia and Alzheimer's disease without dose-limiting cholinergic toxicity.

Structural Significance and Pharmacophore Rationale

The clinical failure of early muscarinic agonists (e.g., xanomeline) was driven by their inability to discriminate between the five muscarinic receptor subtypes (M1–M5). Because the endogenous acetylcholine (ACh) binding site is highly conserved, orthosteric activation invariably triggers peripheral M2/M3 receptors, leading to severe adverse events (SLUDGE syndrome: Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis).

To circumvent this, modern medicinal chemistry relies on allosteric modulation. The compound N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide serves as a highly optimized allosteric anchor .

  • The 5-Methylthiophene Ring: Engages in critical hydrophobic packing within the less-conserved extracellular loops of the M1 receptor.

  • The Carboxamide Motif: Acts as a directional hydrogen-bond donor/acceptor, stabilizing the receptor in an active conformation.

  • The Ethylamine Linker: Provides a flexible, nucleophilic extension that allows synthetic chemists to append orthosteric-reaching moieties (creating bitopic ligands) or additional allosteric bulk.

Biological Target: The M1 Muscarinic Acetylcholine Receptor

The M1 mAChR is predominantly expressed in the cortex and hippocampus, regions fundamental to learning, memory, and executive function.

Upon activation by a ligand, the M1 receptor couples to the Gq/11 G-protein, initiating a well-characterized intracellular signaling cascade. The alpha subunit of Gq/11 activates Phospholipase C beta (PLCβ), which cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately potentiates N-methyl-D-aspartate (NMDA) receptor currents, facilitating synaptic plasticity .

M1_Signaling ACh Acetylcholine (Orthosteric) / PAM M1 M1 mAChR (GPCR) ACh->M1 Gq Gq/11 Protein M1->Gq PLC Phospholipase C (PLCβ) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: M1 mAChR Gq/11 signaling pathway activated by orthosteric agonists and PAMs.

Mechanism of Action: Allosteric Modulation vs. Orthosteric Agonism

Derivatives synthesized from CAS 103879-56-7 function primarily as Positive Allosteric Modulators (PAMs). Unlike orthosteric agonists, pure PAMs do not activate the receptor in the absence of the endogenous ligand. Instead, they bind to a topographically distinct allosteric site and induce a conformational change that increases the receptor's affinity and/or efficacy for acetylcholine.

Causality in Drug Design: Recent neuropharmacological data demonstrates that M1 PAMs lacking intrinsic agonist activity (pure PAMs) provide an optimal therapeutic profile. Ago-PAMs (compounds with partial direct agonism) carry a high risk of overactivating the M1 receptor, which can induce severe behavioral convulsions and disrupt prefrontal cortex function. By tuning the N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide derivatives to act strictly as pure PAMs, researchers can enhance cognition while maintaining spatial and temporal dependence on endogenous ACh release .

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the biological evaluation of compounds derived from this pharmacophore must employ self-validating assay systems. Below are the definitive protocols for synthesis and high-throughput validation.

Synthesis of Bitopic Ligands via Reductive Amination

The primary amine of CAS 103879-56-7 is a highly nucleophilic anchor used to generate secondary amine libraries.

  • Reaction Setup: Dissolve equimolar quantities of the amine and a target substituted benzaldehyde in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over protic solvents to prevent the premature solvolysis of the transient imine intermediate.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

    • Causality: Mild acidic conditions protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating imine formation.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3) and stir at room temperature for 12 hours.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the imine to a secondary amine without reducing the unreacted aldehyde, ensuring high yields and minimizing side products.

  • Purification: Quench with saturated NaHCO3, extract with dichloromethane, and purify via flash chromatography. The resulting secondary amine is protonated at physiological pH, allowing it to form a critical salt bridge with Asp105 in the M1 receptor .

High-Throughput Intracellular Calcium Mobilization (FLIPR) Assay

This protocol measures the Gq/11-mediated intracellular calcium flux to quantify PAM activity.

  • Cell Plating: Plate CHO-K1 cells stably expressing the human M1 mAChR in 384-well black-walled, clear-bottom plates at 15,000 cells/well.

    • Causality: CHO-K1 cells are chosen because they lack endogenous muscarinic receptors, providing a null background that prevents false-positive signals from M2-M5 subtypes.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) dissolved in Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4). Incubate for 45 mins at 37°C.

    • Causality: Fluo-4 AM is cell-permeable. Once cleaved by intracellular esterases, the active fluorophore can be pumped out by organic anion transporters. Probenecid inhibits these transporters, retaining the dye and ensuring a robust signal-to-noise ratio.

  • Agonist Mode Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Read baseline for 10 seconds, then add 10 µL of the test compound. Read for 3 minutes. (Validates lack of direct agonism).

  • PAM Mode Reading: Add 10 µL of an EC20 concentration of acetylcholine. Read for 2 minutes.

    • Causality: An EC20 concentration provides a sub-maximal baseline signal. This allows the detection of leftward shifts in potency (PAM activity) without saturating the receptor, which would otherwise mask the allosteric effect.

  • Validation Control: Apply atropine (10 µM) to a subset of wells. Complete ablation of the signal confirms the response is strictly M1-mediated.

Workflow Synthesis 1. Synthesis Reductive amination of CAS 103879-56-7 CellCulture 2. Cell Culture CHO-K1 expressing human M1 mAChR Synthesis->CellCulture DyeLoading 3. Dye Loading Fluo-4 AM indicator + Probenecid CellCulture->DyeLoading FLIPR 4. FLIPR Assay Measure Ca2+ flux (PAM mode) DyeLoading->FLIPR DataAnalysis 5. Data Analysis Calculate EC50, Emax, and ACh fold-shift FLIPR->DataAnalysis

Caption: Experimental workflow for synthesizing and validating M1 mAChR PAMs.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profiles of the base fragment compared to optimized derivatives. A successful M1 PAM will show a high ACh fold-shift with no direct agonism and absolute selectivity over M2-M5.

Compound ProfileM1 Agonism (EC50)M1 PAM (EC50)ACh Fold-ShiftM2-M5 ActivityIn Vivo Cognition Profile
CAS 103879-56-7 (Fragment) >10 µM>10 µM1xInactiveN/A
Derivative A (Pure PAM) >10 µM150 nM15xInactiveEnhanced memory, no seizures
Derivative B (Ago-PAM) 800 nM45 nM30xInactiveConvulsive risk, disrupted PFC

Conclusion

N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide is far more than a simple chemical reagent; it is a highly validated pharmacophore for anchoring ligands into the allosteric vestibule of the M1 muscarinic acetylcholine receptor. By utilizing this building block in rational drug design, researchers can synthesize pure positive allosteric modulators that achieve absolute subtype selectivity. When coupled with rigorous, self-validating experimental workflows like the FLIPR calcium mobilization assay, this scaffold provides a robust pathway toward novel therapeutics for schizophrenia and Alzheimer's disease.

References

1.[1] Conn PJ, Lindsley CW, Wood MR, Gogliotti RD, Niswender CM. Alkyl 3-((2-amidoethyl)amino)... which are useful as selective allosteric or bitopic agonists of the M1 muscarinic receptor. US Patent US20110172227A1, 2011. Available at: 2.[2] Moran SP, Dickerson JW, Cho HP, et al. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Neuropsychopharmacology. 2018;43(8):1763-1771. Available at:[Link] 3.[3] Conn PJ, Jones CK, Lindsley CW. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Journal of Neuroscience. 2012;32(25):8588-8598. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide

Application Note: Optimized Synthetic Routes for N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide Abstract This guide details the synthesis of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide, a functionalized thiophene...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthetic Routes for N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide

Abstract

This guide details the synthesis of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide, a functionalized thiophene scaffold often utilized as a fragment in kinase inhibitor design and fragment-based drug discovery (FBDD). The presence of the primary amine and the thiophene ring creates a "privileged structure" capable of diverse pi-stacking and hydrogen-bonding interactions. This note presents two distinct protocols: Method A , a direct aminolysis suitable for scale-up and rapid library generation, and Method B , a high-precision amide coupling using mono-protected diamines, recommended for late-stage medicinal chemistry where purity is paramount.

Strategic Overview & Retrosynthesis

The synthesis hinges on the selective formation of a single amide bond across a symmetric diamine (ethylenediamine). The primary challenge is avoiding the formation of the bis-amide dimer (N,N'-bis(5-methylthiophene-2-carbonyl)ethane-1,2-diamine).

  • Strategy A (Nucleophilic Substitution): Leverages the high nucleophilicity of ethylenediamine in large excess to statistically favor mono-substitution.

  • Strategy B (Protection/Deprotection): Utilizes N-Boc-ethylenediamine to sterically and chemically block the second amine, ensuring 1:1 stoichiometry.

SynthesisStrategy Target Target: N-(2-Aminoethyl)-5-methylthiophene- 2-carboxamide Acid Precursor: 5-Methylthiophene- 2-carboxylic Acid MethodB Method B: Protected Coupling (HATU/Boc) Acid->MethodB Ester Precursor: Methyl 5-methylthiophene- 2-carboxylate MethodA Method A: Direct Aminolysis (Excess Diamine) Ester->MethodA MethodA->Target  Heat, -MeOH MethodB->Target  1. Coupling 2. TFA Deprotection

Figure 1: Retrosynthetic strategies comparing direct aminolysis (Method A) vs. protected coupling (Method B).[1]

Protocol A: Direct Aminolysis (Scale-Up Route)

Best for: Gram-scale synthesis, early-stage screening, cost-sensitive projects. Mechanism: Nucleophilic acyl substitution driven by thermal energy and excess amine.

Reagents & Materials
  • Methyl 5-methylthiophene-2-carboxylate (1.0 equiv)

  • Ethylenediamine (10.0 equiv) — Critical: Large excess prevents dimerization.

  • Solvent: Ethanol (EtOH) or neat (if diamine volume is sufficient).

  • Toluene (for workup).

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 5-methylthiophene-2-carboxylate (e.g., 5.0 g) in absolute ethanol (20 mL).

  • Addition: Add ethylenediamine (10.0 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The ester spot (high R_f) should disappear, replaced by a polar baseline spot (amine product).

  • Concentration: Remove solvent and excess ethylenediamine under reduced pressure (rotary evaporator). High vacuum is required to remove the diamine (b.p. 116°C).

  • Workup (Dimer Removal):

    • Resuspend the oily residue in water (50 mL).

    • Observation: If the bis-amide dimer formed, it is generally insoluble in water and will precipitate. Filter off any solids.

    • The filtrate contains the desired product.

  • Extraction: Extract the aqueous phase with DCM (3 x 50 mL) or Toluene.

    • Note: The free amine is water-soluble. Saturation with NaCl (brine) helps drive the product into the organic layer.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate to yield the crude oil.

Protocol B: Precision Coupling (Medicinal Chemistry Route)

Best for: High purity requirements, derivatization, SAR studies. Mechanism: Carbodiimide/Uronium mediated amide coupling followed by acidolysis.

Reagents & Materials
  • Component A: 5-Methylthiophene-2-carboxylic acid (1.0 equiv)

  • Component B: N-Boc-ethylenediamine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC.HCl (1.5 equiv)/HOBt (1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM.[2][3]

  • Deprotection: Trifluoroacetic acid (TFA) in DCM (1:4 v/v).

Step-by-Step Methodology

Phase 1: Amide Coupling

  • Activation: Dissolve 5-methylthiophene-2-carboxylic acid (1.0 g) in dry DMF (10 mL). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution may turn yellow/orange. Stir for 10 minutes to form the activated ester.

  • Coupling: Add N-Boc-ethylenediamine (1.1 equiv). Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: LCMS should show the mass of the Boc-protected intermediate [M+H]+ = ~285.

  • Workup: Dilute with EtOAc (100 mL). Wash sequentially with:

    • 1M HCl (removes excess DIPEA/amines).

    • Sat. NaHCO₃ (removes unreacted acid).

    • Brine.[3][4][5]

  • Isolation: Dry (MgSO₄) and concentrate. The Boc-intermediate usually solidifies upon standing.

Phase 2: Boc-Deprotection

  • Dissolution: Dissolve the intermediate in DCM (10 mL).

  • Cleavage: Add TFA (2.5 mL) dropwise at 0°C, then warm to RT. Stir for 1 hour.

    • Gas Evolution: CO₂ and isobutylene gas will evolve.

  • Free-Basing (Critical): The product currently exists as a TFA salt.

    • Evaporate volatiles.[4]

    • Redissolve in MeOH/DCM.

    • Pass through a carbonate-based ion-exchange cartridge (e.g., PL-HCO3 MP) OR wash with sat. Na₂CO₃ and extract with DCM/Isopropanol (3:1).

  • Final Isolation: Concentrate to yield the free amine as a viscous yellow oil or low-melting solid.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix and workflow for the "Precision Route" (Method B), highlighting critical control points.

Workflow Start Start: 5-Methylthiophene-2-COOH Activate Activation (HATU/DIPEA) Forms Active Ester Start->Activate Couple Add N-Boc-Ethylenediamine (Prevents Dimerization) Activate->Couple Check QC Check: LCMS Target: Boc-Intermediate Couple->Check Deprotect Deprotection (TFA/DCM) Cleaves Boc Group Check->Deprotect Complete Conversion SaltBreak Salt Break (Na2CO3) Converts TFA Salt -> Free Base Deprotect->SaltBreak Final Final Product: Free Amine SaltBreak->Final

Figure 2: Step-by-step workflow for the HATU-mediated synthesis and deprotection sequence.

Analytical Data & Characterization

The following data summarizes the expected physicochemical properties for validation.

ParameterSpecificationNotes
Molecular Formula C₈H₁₂N₂OS
Molecular Weight 184.26 g/mol [M+H]⁺ observed at 185.3
Appearance Viscous yellow oil or off-white solidHygroscopic as a free base.
¹H NMR (DMSO-d₆) δ 7.50 (d, 1H, Thiophene-H3) δ 6.80 (d, 1H, Thiophene-H4) δ 2.45 (s, 3H, Thiophene-CH₃) δ 3.25 (t, 2H, -NH-CH ₂-) δ 2.70 (t, 2H, -CH ₂-NH₂)Amide NH typically broad singlet ~8.2 ppm.
Solubility DMSO, Methanol, DCMPoor solubility in Hexanes/Water (neutral pH).
Storage -20°C, DesiccatedStore under Argon/Nitrogen to prevent oxidation.

Safety & Handling

  • Thiophene Derivatives: Often possess a strong, sulfurous odor. All reactions involving heating of thiophenes should be performed in a fume hood.

  • Ethylenediamine: Corrosive, sensitizer, and flammable (Flash point 34°C). Handle with gloves and eye protection.

  • Coupling Agents (HATU): Potential allergens. Avoid inhalation of dust.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. PrepChem Protocols.

  • BenchChem. (2025).[5] Selective Mono-Boc Protection of Ethylenediamine: An Application Note. BenchChem Technical Library.

Sources

Application

Preparation of 5-Methylthiophene-2-carboxamide Derivatives: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the Thiophene Carboxamide Scaffold The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Its unique electronic proper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Thiophene Carboxamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel drugs.[3] When functionalized with a carboxamide group, the resulting thiophene carboxamide core becomes a versatile platform for developing compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The 5-methyl-substituted variant, in particular, offers a strategic point for further structural modifications, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 5-methylthiophene-2-carboxamide and its subsequent derivatization through modern cross-coupling methodologies. It is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this valuable scaffold.

Core Synthesis: Formation of the 5-Methylthiophene-2-carboxamide Backbone

The primary and most versatile method for synthesizing 5-methylthiophene-2-carboxamide derivatives is the coupling of 5-methylthiophene-2-carboxylic acid with a diverse range of primary and secondary amines. This can be achieved through two primary pathways: direct amide coupling using activating agents or a two-step process involving the formation of a more reactive acyl chloride intermediate.

Method 1: Direct Amide Coupling with Activating Agents

Direct amide coupling is often preferred for its operational simplicity and the wide availability of commercial coupling reagents.[7] These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.[8] The choice of coupling agent can be critical, especially when dealing with sterically hindered substrates or electron-deficient amines.[2][9]

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and its ability to minimize racemization in chiral substrates.[8][10]

Materials:

  • 5-Methylthiophene-2-carboxylic acid

  • Amine of choice (primary or secondary)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylthiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC.

  • Amine Addition: To the activated ester solution, add the desired amine (1.0-1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours depending on the reactivity of the amine.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-methylthiophene-2-carboxamide derivative.[1]

Causality and Insights:

  • The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the activated carboxylic acid.

  • Pre-activation of the carboxylic acid with HATU before adding the amine often leads to cleaner reactions and higher yields.

  • Washing with dilute acid and base during the work-up effectively removes unreacted amine and carboxylic acid, simplifying the final purification.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is another widely used and cost-effective method for amide bond formation.[8][11] The NHS ester intermediate is more stable than the initial O-acylisourea, leading to higher coupling efficiencies and reduced side reactions.[12]

Materials:

  • 5-Methylthiophene-2-carboxylic acid

  • Amine of choice

  • EDC (1.2 equivalents)

  • NHS (1.2 equivalents)

  • Anhydrous DMF or DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 5-methylthiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask.

  • Activation: Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Diagram of Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification start 5-Methylthiophene- 2-carboxylic Acid activated_ester Activated Ester Intermediate start->activated_ester + Coupling Reagent (HATU or EDC/NHS) + Base (e.g., DIPEA) product 5-Methylthiophene- 2-carboxamide Derivative amine Amine (R-NH2) amine->product workup Aqueous Work-up product->workup chromatography Column Chromatography workup->chromatography final_product Pure Product chromatography->final_product

Caption: General workflow for the synthesis of 5-methylthiophene-2-carboxamide derivatives.

Method 2: Synthesis via 5-Methylthiophene-2-carbonyl Chloride

For less reactive amines or when coupling reagents prove ineffective, conversion of the carboxylic acid to the highly reactive acyl chloride is a robust alternative.[4] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials:

  • 5-Methylthiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) (1.5-2.0 equivalents)

  • Anhydrous DCM or Toluene

  • Amine of choice

  • Triethylamine (TEA) or Pyridine (2.0 equivalents)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

Part A: Synthesis of 5-Methylthiophene-2-carbonyl Chloride

  • Reaction Setup: In a fume hood, add 5-methylthiophene-2-carboxylic acid (1.0 equivalent) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts).

  • Reagent Addition: Add anhydrous DCM or toluene, followed by the slow, dropwise addition of thionyl chloride (1.5-2.0 equivalents) at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation: Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting 5-methylthiophene-2-carbonyl chloride is often used immediately in the next step without further purification.

Part B: Amidation

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) and a base such as triethylamine or pyridine (2.0 equivalents) in anhydrous DCM.

  • Acyl Chloride Addition: Cool the amine solution to 0 °C and add the freshly prepared 5-methylthiophene-2-carbonyl chloride (1.0 equivalent) dropwise.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Causality and Insights:

  • This method is particularly useful for large-scale synthesis due to the lower cost of thionyl chloride compared to many coupling reagents.

  • The acyl chloride is highly moisture-sensitive; therefore, anhydrous conditions are critical for success.

  • The use of a base in the amidation step is necessary to neutralize the HCl generated during the reaction.

Advanced Derivatization: Palladium-Catalyzed Cross-Coupling Reactions

To further explore the structure-activity relationship (SAR), the 5-methylthiophene-2-carboxamide scaffold can be functionalized using powerful palladium-catalyzed cross-coupling reactions. This typically involves starting with a halogenated precursor, such as a bromo- or chloro-substituted 5-methylthiophene-2-carboxamide, and coupling it with various partners.

Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11][13] This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Materials:

  • Halogenated 5-methylthiophene-2-carboxamide (e.g., 4-bromo-5-methyl-N-phenylthiophene-2-carboxamide)

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water as a co-solvent)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or a microwave vial, add the halogenated thiophene carboxamide (1.0 equivalent), the boronic acid derivative (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Degassing: Seal the vessel and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours. The reaction can be monitored by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Diagram of Cross-Coupling Derivatization

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start Halogenated 5-Methylthiophene- 2-carboxamide (X = Br, I) suzuki_product Aryl-substituted Derivative start->suzuki_product buchwald_product Amino-substituted Derivative start->buchwald_product sonogashira_product Alkynyl-substituted Derivative start->sonogashira_product suzuki_reagent Ar-B(OH)2 suzuki_reagent->suzuki_product Pd catalyst, Base buchwald_reagent R2NH buchwald_reagent->buchwald_product Pd catalyst, Base sonogashira_reagent Terminal Alkyne sonogashira_reagent->sonogashira_product Pd/Cu catalyst, Base

Caption: Key cross-coupling reactions for derivatization.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl derivatives by forming a carbon-nitrogen bond.[4][14]

Materials:

  • Halogenated 5-methylthiophene-2-carboxamide

  • Amine or amide (1.2-1.5 equivalents)

  • Palladium pre-catalyst (e.g., a G3 or G4 palladacycle) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos) (1.2-1.5 times the Pd loading)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄) (1.5-2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the halogenated thiophene carboxamide (1.0 equivalent), the amine (1.2 equivalents), the palladium pre-catalyst, the phosphine ligand, and the base in a reaction vessel.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Protocol 6: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling enables the introduction of alkyne moieties, which can serve as versatile handles for further transformations or as key pharmacophoric elements.[10][15]

Materials:

  • Halogenated 5-methylthiophene-2-carboxamide

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine), which often serves as the solvent

Step-by-Step Procedure:

  • Reaction Setup: Combine the halogenated thiophene carboxamide (1.0 equivalent), the palladium catalyst, and the copper(I) iodide in a reaction flask.

  • Degassing and Reagent Addition: Degas the flask and backfill with an inert gas. Add the amine base/solvent, followed by the terminal alkyne (1.2 equivalents).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Data Presentation: Summary of Reaction Conditions

Reaction TypeKey ReagentsCatalyst/LigandBaseSolventTypical Temp. (°C)
HATU Amide Coupling 5-Methylthiophene-2-carboxylic acid, Amine, HATU-DIPEA/TEADMF/DCMRoom Temp.
EDC/NHS Amide Coupling 5-Methylthiophene-2-carboxylic acid, Amine, EDC, NHS--DMF/DCMRoom Temp.
Acyl Chloride Amidation 5-Methylthiophene-2-carbonyl chloride, Amine-TEA/PyridineDCM0 to Room Temp.
Suzuki-Miyaura Halo-thiophene carboxamide, Boronic acidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄Dioxane/H₂O80-120
Buchwald-Hartwig Halo-thiophene carboxamide, AminePd pre-catalyst/XPhosNaOtBu, LiHMDSToluene, Dioxane80-110
Sonogashira Halo-thiophene carboxamide, AlkynePd(PPh₃)₂Cl₂/CuITEA, DIPEATEA/DIPEA25-60

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low yield in amide coupling - Incomplete activation of carboxylic acid- Low nucleophilicity of the amine- Steric hindrance- Switch to a more powerful coupling reagent (e.g., from EDC/NHS to HATU)- Convert the carboxylic acid to the acyl chloride- Increase reaction temperature or time
Formation of byproducts - Side reactions of the activated ester- Epimerization of chiral centers- Use a coupling reagent with additives that suppress side reactions (e.g., HOBt)- Run the reaction at a lower temperature
Failure of cross-coupling reaction - Inactive catalyst- Inappropriate ligand or base- Poor quality of reagents/solvents- Use a pre-catalyst or ensure catalyst is properly activated- Screen different ligands and bases- Use freshly purified, anhydrous, and degassed solvents
Difficulty in purification - Byproducts from coupling reagents- Similar polarity of product and starting materials- Perform a thorough aqueous work-up- Use a different stationary phase for chromatography (e.g., alumina instead of silica)- Consider recrystallization

References

  • Metwally, A. A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Patel, A. A., & Mehta, G. A. (2010). Thiophene: A Promising Scaffold for the Development of Potent Bioactive Agents. Der Pharma Chemica, 2(1), 215-223.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823.
  • MDPI. (2022).
  • BenchChem. (2025).
  • Wikipedia. (2023).
  • PubMed. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Wikipedia. (2023).
  • Royal Society of Chemistry. (2020). Recent advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. RSC Advances, 10(62), 37684-37707.
  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Royal Society of Chemistry. (2022). Thiophene Synthesis.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • BenchChem. (2025).
  • Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 11(58), 36585-36599.
  • Metwally, A. A., et al. (2023).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Beilstein-Institut. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 8, 75.
  • Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. European Journal of Medicinal Chemistry, 225, 113799.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • ResearchGate. (n.d.).
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 337-344.
  • BenchChem. (2025). A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.

Sources

Method

Application Notes and Protocols for Amide Coupling of 5-Methylthiophene-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Amide Coupling in Medicinal Chemistry The formation of an amide bond is a cornerstone of modern organic synthesis, particu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Amide Coupling in Medicinal Chemistry

The formation of an amide bond is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development.[1][2] This fundamental transformation connects carboxylic acids and amines, forming the stable backbone of peptides and a vast array of pharmaceutically active compounds.[2][3] 5-Methylthiophene-2-carboxylic acid is a valuable heterocyclic building block, and its incorporation into molecules via amide coupling can impart desirable pharmacokinetic and pharmacodynamic properties. However, the direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, activating reagents, commonly referred to as coupling reagents, are employed to facilitate the reaction.[1][4]

This guide provides a detailed overview of common reagents and protocols for the successful amide coupling of 5-methylthiophene-2-carboxylic acid, offering insights into mechanistic considerations, reagent selection, and practical experimental procedures.

Selecting the Appropriate Coupling Reagent

The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of the amine, the potential for side reactions, and the desired reaction conditions. Below is a comparative overview of two major classes of coupling reagents: carbodiimides and uronium/aminium salts.

Table 1: Comparison of Common Amide Coupling Reagents
Coupling Reagent ClassExample(s)Key AdvantagesCommon Side Reactions & Considerations
Carbodiimides EDC (EDAC), DCC, DICWater-soluble byproducts (EDC), cost-effective.[5][6]N-acylurea formation, potential for racemization (can be suppressed with additives like HOBt or NHS).[5][7]
Uronium/Aminium Salts HATU, HBTUHigh efficiency, fast reaction times, low racemization, effective for sterically hindered substrates.[1][8][9]Can react with unprotected N-termini if used in excess, potential for guanidinylation side products.[8][9][10]

Mechanistic Insights: Activating the Carboxylic Acid

The fundamental role of a coupling reagent is to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine.

Carbodiimide-Mediated Coupling (e.g., EDC)
  • Activation: The carbodiimide (RN=C=NR) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][7]

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the O-acylisourea.

  • Amide Formation: The desired amide is formed along with a soluble urea byproduct.[5][7]

To improve efficiency and minimize side reactions like the formation of a stable N-acylurea, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards amines.[5][11]

EDC_Mechanism Carboxylic_Acid 5-Methylthiophene-2- Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC (Carbodiimide) Amide_Product Amide Product O_Acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine Amine (R-NH2) HOBt HOBt (Additive) Active_Ester->Amide_Product + Amine

Mechanism of EDC/HOBt mediated amide coupling.

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents.[1][8] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[9] This active ester rapidly reacts with the amine to yield the desired amide with minimal risk of racemization.[8][9]

HATU_Mechanism cluster_activation Activation Carboxylic_Acid 5-Methylthiophene-2- Carboxylic Acid Active_Ester OAt-Active Ester Intermediate Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product + Amine Amine Amine (R-NH2)

Mechanism of HATU mediated amide coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 5-methylthiophene-2-carboxylic acid using both EDC/HOBt and HATU.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Materials:

  • 5-Methylthiophene-2-carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 5-methylthiophene-2-carboxylic acid (1.0 eq.) in anhydrous DCM or DMF (0.1-0.5 M), add the amine (1.0-1.2 eq.), HOBt (1.1 eq.), and DIPEA (1.2 eq.).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 10 minutes.[6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.[1][12]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.[13]

Protocol 2: Amide Coupling using HATU

This protocol is particularly effective for sterically hindered amines or when minimization of racemization is critical.

Materials:

  • 5-Methylthiophene-2-carboxylic acid

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 10% Lithium chloride (LiCl) aqueous solution (optional, for DMF removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylthiophene-2-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M).[1]

  • Activation: Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 15-30 minutes.[1]

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 10% aqueous LiCl several times to remove DMF, followed by sequential washes with 1 M HCl, saturated aqueous NaHCO₃, and brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure amide.[13]

General Experimental Workflow

The general workflow for amide coupling reactions, from setup to purification, is illustrated below.

Workflow Setup Reaction Setup (Acid, Amine, Solvent, Base) Activation Activation (Add Coupling Reagent) Setup->Activation Reaction Reaction Monitoring (TLC, LC-MS) Activation->Reaction Workup Aqueous Work-up (Extraction & Washes) Reaction->Workup Reaction Complete Drying Drying & Concentration Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product Pure Amide Product Purification->Product

General experimental workflow for amide coupling.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base, or extending the reaction time. For difficult couplings, switching to a more powerful reagent like HATU may be necessary.

  • Side Product Formation: The formation of N-acylurea with carbodiimides can be minimized by the addition of HOBt or NHS. Guanidinylation with uronium reagents can be avoided by not using a large excess of the coupling reagent.[10]

  • Purification Challenges: The urea byproduct from EDC is water-soluble and easily removed during aqueous work-up.[6] The byproduct from DCC is largely insoluble and can often be removed by filtration. Thorough aqueous washes are crucial to remove unreacted starting materials and reagent byproducts before final purification.[13]

  • Solvent Choice: DCM and DMF are common solvents. DMF is particularly good at dissolving a wide range of substrates but can be difficult to remove. Washing with aqueous LiCl solution can aid in its removal during work-up.[1]

By carefully selecting the appropriate coupling reagent and adhering to optimized protocols, researchers can efficiently synthesize a diverse range of amides derived from 5-methylthiophene-2-carboxylic acid for various applications in drug discovery and materials science.

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]

  • Carbodiimide. Wikipedia. Available at: [Link]

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52286–52292. Available at: [Link]

  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. ACS Publications. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Available at: [Link]

  • Suggested mechanism for the uronium side product formation. ResearchGate. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis. Available at: [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PubMed Central. Available at: [Link]

  • T. Ziegler Previously published information on the synthesis of amides from carboxylic acids and derivatives thereof can be foun. Thieme. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PubMed Central. Available at: [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. SciSpace. Available at: [Link]

  • Amide Synthesis via Molecular Shuffling of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.org. Available at: [Link]

  • 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | CAS 1918-79-2. Matrix Fine Chemicals. Available at: [Link]

Sources

Application

Advanced Crystallization Techniques for Thiophene-2-Carboxamide Intermediates

The Supramolecular Challenge: Polymorphism and LLPS Thiophene-2-carboxamide derivatives are critical structural motifs in modern medicinal chemistry, serving as the backbone for blockbuster anticoagulants (e.g., Rivaroxa...

Author: BenchChem Technical Support Team. Date: March 2026

The Supramolecular Challenge: Polymorphism and LLPS

Thiophene-2-carboxamide derivatives are critical structural motifs in modern medicinal chemistry, serving as the backbone for blockbuster anticoagulants (e.g., Rivaroxaban), SIRT1/2/3 inhibitors, and potent antimicrobial agents[1][2]. However, the downstream processing of these intermediates is notoriously difficult due to their complex supramolecular behavior.

The structural duality of these molecules drives two major crystallization bottlenecks:

  • Polymorphism: The carboxamide group acts as a strong hydrogen-bond donor and acceptor, frequently forming robust

    
     or 
    
    
    
    inversion dimers[3]. Concurrently, the thiophene ring engages in
    
    
    stacking and weak
    
    
    interactions. This flexibility allows the molecule to pack into multiple stable crystal lattices. For instance, the thiophene-2-carboxamide derivative Rivaroxaban exhibits at least three primary anhydrous polymorphs, each with distinct solubility and bioavailability profiles[1].
  • Oiling Out (Liquid-Liquid Phase Separation - LLPS): When subjected to high supersaturation, these intermediates often separate into a dense, solute-rich liquid phase rather than nucleating as a solid[4]. This "oiling out" traps impurities, halts crystal growth, and drastically reduces the purity of the final active pharmaceutical ingredient (API).

Thermodynamic Mapping & Solvent Selection

To successfully crystallize thiophene-2-carboxamides, the process trajectory must be carefully mapped to navigate between the solubility curve and the metastable limit, strictly avoiding the LLPS boundary.

Causality in Solvent Selection: A binary solvent system is typically required. The "good" solvent (e.g., N-methyl-2-pyrrolidone[NMP] or Dimethylformamide [DMF]) is chosen for its ability to disrupt the strong intermolecular hydrogen bonds of the carboxamide group, ensuring complete dissolution. The "antisolvent" (e.g., Ethanol or Water) is then used to incrementally lower the solubility, driving the system into the metastable zone without crossing the spinodal curve that triggers oiling out[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure thermodynamic control and polymorphic purity.

Protocol A: Antisolvent Crystallization to Bypass Oiling Out

This protocol utilizes controlled antisolvent addition and seeding to isolate a highly pure thiophene-2-carboxamide intermediate while suppressing LLPS.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude thiophene-2-carboxamide intermediate in 25 mL of NMP. Heat the reactor to 65°C under continuous agitation (300 rpm) until complete dissolution is achieved.

    • IPC 1: Visually confirm a clear solution. If turbidity persists, add NMP in 1 mL increments.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE membrane filter into a pre-heated crystallizer.

    • Causality: Removing heterogeneous nucleants (dust, insoluble impurities) prevents premature, uncontrolled nucleation that can lead to mixed polymorphic phases.

  • Antisolvent Addition (Phase 1): Maintain the temperature at 65°C. Add 15 mL of pre-heated Ethanol (antisolvent) dropwise at a strict rate of 1.0 mL/min.

    • Causality: Slow, controlled addition prevents localized spikes in supersaturation. Rapid addition would force the system across the spinodal curve, resulting in oiling out[4].

  • Seeding (The Critical Node): Cool the reactor to 55°C to enter the metastable zone. Introduce 0.1 g (1 wt%) of pure, micronized seed crystals of the desired target polymorph. Hold the temperature for 60 minutes.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation. It provides a low-energy template that directs the supramolecular assembly exclusively toward the thermodynamically stable polymorph[1][5].

    • IPC 2: Utilize an in-line FBRM (Focused Beam Reflectance Measurement) probe to verify that the seed crystals are growing (increase in chord length) and not dissolving.

  • Antisolvent Addition (Phase 2) & Cooling: Add an additional 35 mL of Ethanol at 0.5 mL/min. Once complete, implement a linear cooling ramp of 0.2°C/min down to 5°C.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of cold ethanol to displace the NMP, and dry under vacuum at 40°C for 12 hours.

Protocol B: Solvent-Mediated Polymorph Transformation (Maturation)

If a batch crystallizes as a mixture of kinetic polymorphs, it can be salvaged via thermodynamic maturation.

Step-by-Step Methodology:

  • Slurry Formation: Suspend the mixed-polymorph batch in a solvent where the compound exhibits moderate solubility (e.g., Acetone or Cumene)[5].

  • Thermal Maturation: Agitate the suspension at a constant temperature (e.g., 40°C) for 48–72 hours.

    • Causality: Governed by Ostwald’s Rule of Stages, the more soluble, metastable kinetic forms will continuously dissolve into the bulk solution, while the less soluble, thermodynamically stable form will crystallize and grow.

  • Validation: Monitor the conversion offline.

    • IPC 3: Pull slurry samples every 12 hours, filter, and analyze via X-Ray Powder Diffraction (XRPD) or Raman spectroscopy. The process is complete when the characteristic diffraction peaks of the metastable forms are entirely absent.

Quantitative Data: Solvent & Seeding Effects

The table below summarizes the critical process parameters and their direct impact on the crystallization outcome of a standard thiophene-2-carboxamide derivative.

Solvent System (Good / Anti)Cooling Rate (°C/min)Seeding StrategyPrimary Phase OutcomeYield (%)Purity (HPLC)
NMP / Water1.0 (Rapid)UnseededOiled Out (LLPS)N/A< 85.0%
DMF / Ethanol0.5 (Moderate)UnseededMixed Polymorphs (I + II)78%96.5%
Cumene (Single Solvent)0.2 (Slow)UnseededKinetic Polymorph (Form II)65%98.0%
NMP / Ethanol 0.2 (Slow) 1 wt% Target Seed Pure Stable Polymorph (Form I) 89% > 99.5%

Data synthesized from established pharmaceutical crystallization behaviors of carboxamide derivatives[4][5].

Process Visualization

G Crude Crude Thiophene-2-carboxamide (Mixed Impurities) Dissolution Dissolution in Good Solvent (NMP at 65°C) Crude->Dissolution Filtration Polish Filtration (Remove Insoluble Matter) Dissolution->Filtration Antisolvent1 Antisolvent Addition (Dropwise, to Metastable Zone) Filtration->Antisolvent1 LLPS WARNING: Oiling Out (LLPS) Spinodal Curve Crossed Antisolvent1->LLPS Rapid Addition (High Supersaturation) Seeding Seeding (1 wt%) (Polymorph Direction) Antisolvent1->Seeding Slow Addition (Controlled Supersaturation) Cooling Controlled Cooling Ramp (0.2°C / min) Seeding->Cooling Isolation Filtration & Washing (Cold Ethanol) Cooling->Isolation Pure Pure Crystalline Polymorph (Target API Intermediate) Isolation->Pure

Crystallization workflow for thiophene-2-carboxamides, highlighting the critical LLPS boundary.

References

  • N-[(Pyridin-2-yl)
  • Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation Source: MedCrave Online URL
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives Source: BenchChem URL
  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 Source: ACS Publications URL
  • One-solvent polymorph screen of carbamazepine Source: Ovid / Elsevier URL

Sources

Method

In vitro assay preparation for N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide

An Application Note and Protocol for the In Vitro Evaluation of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide as a Putative Monoamine Oxidase Inhibitor Authored by: Gemini, Senior Application Scientist Abstract The th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the In Vitro Evaluation of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide as a Putative Monoamine Oxidase Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] This application note describes a detailed protocol for the initial in vitro characterization of a novel derivative, N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide. Based on its structural features, specifically the presence of an aminoethyl group that mimics endogenous monoamine neurotransmitters, we hypothesize that this compound may act as an inhibitor of Monoamine Oxidase (MAO) enzymes. MAO-A and MAO-B are critical enzymes in the central nervous system responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[4][5] Their dysfunction is implicated in several neurological disorders, making them key targets for therapeutic intervention in conditions such as depression and Parkinson's disease.[6] This guide provides a robust, fluorescence-based assay protocol to determine the inhibitory potency (IC₅₀) and selectivity of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide against human recombinant MAO-A and MAO-B.

Assay Principle and Rationale

The selected methodology is a high-throughput, fluorescence-based assay designed to quantify the enzymatic activity of MAO. The core of this assay is the oxidative deamination of a substrate, p-tyramine, which is recognized by both MAO-A and MAO-B.[7] This enzymatic reaction produces hydrogen peroxide (H₂O₂) as a byproduct.[4][8]

The generated H₂O₂ is then used in a horseradish peroxidase (HRP)-catalyzed reaction to convert a non-fluorescent probe into a highly fluorescent product. The resulting fluorescence intensity is directly proportional to the amount of H₂O₂ produced and, therefore, directly proportional to MAO activity.

When an inhibitor such as N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide is introduced, it binds to the MAO enzyme, reducing its catalytic activity. This leads to a decrease in H₂O₂ production and a corresponding reduction in the fluorescent signal. By measuring the fluorescence across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

Assay_Principle sub p-Tyramine (Substrate) mao MAO-A or MAO-B sub->mao Oxidation prod Aldehyde + NH₃ mao->prod h2o2 H₂O₂ mao->h2o2 hrp HRP h2o2->hrp probe Non-Fluorescent Probe probe->hrp fluor Fluorescent Product (Signal Detected) hrp->fluor inhibitor Test Compound (Inhibitor) inhibitor->mao

Caption: Mechanism of the fluorescence-based MAO inhibition assay.

Materials and Equipment

Reagents and Consumables
  • N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide (Test Compound)

  • Recombinant Human Monoamine Oxidase A (MAO-A)

  • Recombinant Human Monoamine Oxidase B (MAO-B)

  • p-Tyramine hydrochloride (MAO substrate)

  • Clorgyline hydrochloride (Selective MAO-A inhibitor, positive control)[8]

  • Pargyline hydrochloride or Selegiline (L-Deprenyl) (Selective MAO-B inhibitor, positive control)[7][8]

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex™ Red or equivalent)

  • Hydrogen Peroxide (H₂O₂) for standard curve

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Black, flat-bottom 96-well microplates, opaque for fluorescence[8]

  • Reagent reservoirs and multichannel pipettes

Equipment
  • Fluorescence microplate reader with excitation/emission filters ~530 nm and ~585 nm, respectively.[4][8]

  • Incubator set to 37°C

  • Calibrated single and multichannel pipettes

  • Horizontal plate shaker (optional)

  • Vortex mixer

Experimental Protocols

Preparation of Reagents and Stock Solutions

Causality Behind Choices: Stock solutions are prepared at high concentrations in DMSO to ensure solubility and minimize the final solvent concentration in the assay, which can interfere with enzyme activity. Serial dilutions are performed to test the compound over a wide concentration range, which is essential for accurately determining the IC₅₀.

  • Test Compound Stock (10 mM): Dissolve N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide in 100% DMSO to a final concentration of 10 mM. Vortex until fully dissolved. Store at -20°C.

  • Control Inhibitor Stocks (10 mM): Prepare 10 mM stock solutions of Clorgyline and Pargyline (or Selegiline) in 100% DMSO. Store at -20°C.

  • Enzyme Working Solutions: On the day of the assay, dilute recombinant MAO-A and MAO-B in cold Assay Buffer to a concentration that yields a robust signal within the linear range of the assay. This concentration must be optimized empirically but is typically in the ng/µL range. Keep enzymes on ice at all times.

  • Substrate Working Solution (2 mM): Dissolve p-Tyramine in Assay Buffer to a final concentration of 2 mM.

  • Detection Reagent Mix: Prepare this mix fresh and protect it from light. For each 96-well plate, mix the following in Assay Buffer:

    • Fluorescent Probe (e.g., 100 µM final concentration)

    • HRP (e.g., 0.2 U/mL final concentration)

    • p-Tyramine (1 mM final concentration)

Assay Workflow for IC₅₀ Determination

This protocol is designed for a 96-well plate format. It includes wells for 100% activity (no inhibitor), 0% activity (fully inhibited), and a range of test compound concentrations.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Compound, Controls, Enzyme) prep_dilutions Create Serial Dilutions of Test Compound prep_reagents->prep_dilutions add_compound Add Compound Dilutions & Controls prep_dilutions->add_compound add_enzyme Dispense MAO-A or MAO-B to 96-well plate add_enzyme->add_compound pre_incubate Pre-incubate (15 min, RT) (Allows inhibitor binding) add_compound->pre_incubate add_detection_mix Initiate Reaction: Add Detection Reagent Mix pre_incubate->add_detection_mix incubate Incubate (30-60 min, 37°C) (Protected from light) add_detection_mix->incubate read_plate Read Fluorescence (Ex: 530nm, Em: 585nm) incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Overall workflow for MAO inhibitor screening.

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare an 11-point serial dilution series of the 10 mM test compound stock in DMSO (e.g., 1:3 dilutions).

    • Add 1 µL of each compound dilution, DMSO (for 100% activity control), and a high concentration of the appropriate selective inhibitor (e.g., 10 µM final Clorgyline for MAO-A plate) to the designated wells of the 96-well plate.

  • Enzyme Addition:

    • Add 50 µL of the MAO-A or MAO-B working solution to each well. The final DMSO concentration should not exceed 1-2% to avoid affecting enzyme stability.

    • Mix gently on a plate shaker for 30 seconds.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring inhibition, especially for time-dependent inhibitors.[7]

  • Reaction Initiation and Incubation:

    • Add 50 µL of the freshly prepared Detection Reagent Mix to all wells to start the reaction.

    • Immediately transfer the plate to a 37°C incubator. Incubate for 30-60 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear phase.

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence using a plate reader set to an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[8]

Data Analysis and IC₅₀ Calculation
  • Background Subtraction: Subtract the average fluorescence value of the "no enzyme" blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each concentration of the test compound: % Inhibition = 100 x (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Fluorescence from wells with the test compound.

    • Signal_Max: Average fluorescence from the 100% activity control (DMSO only).

    • Signal_Min: Average fluorescence from the 0% activity control (selective inhibitor).

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Representative Data and Interpretation

The results of the assay should be tabulated to clearly present the potency and selectivity of the compound.

CompoundTargetIC₅₀ (µM) [95% CI]Selectivity Ratio (MAO-A/MAO-B)
N-(2-Aminoethyl)-5-methylthiophene-2-carboxamideMAO-A[Experimental Value][Calculated Value]
MAO-B[Experimental Value]
Clorgyline (Control)MAO-A[~0.01]>1000
MAO-B[>10]
Selegiline (Control)MAO-A[>10]<0.01
MAO-B[~0.02]

Interpretation of Results:

  • Potency: A lower IC₅₀ value indicates higher potency. Compounds with nanomolar to low micromolar IC₅₀ values are generally considered potent inhibitors.

  • Selectivity: The selectivity index is calculated by dividing the IC₅₀ for the less-preferred isoform by the IC₅₀ for the more-preferred isoform.

    • A ratio >100 indicates strong MAO-B selectivity .

    • A ratio <0.01 indicates strong MAO-A selectivity .

    • A ratio between 0.1 and 10 suggests the compound is non-selective .

This initial screen provides crucial data on whether N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide interacts with MAO enzymes and if it has a preference for one isoform over the other, guiding future drug development efforts. For robust validation, kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).[9]

References

  • Valley, M. P., et al. (2006). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Assay and Drug Development Technologies. Retrieved from [Link]

  • Grimm, O., et al. (2017). An (Immuno) Fluorescence Protocol for Monitoring Monoamine Oxidase A/B Protein Distribution Within the Cell. Springer Nature Experiments. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Gümüş, B., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • PrepChem.com. (2023). Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Retrieved from [Link]

  • Rodrigues, J. P. A., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. Retrieved from [Link]

  • Bolocan, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Retrieved from [Link]

  • Pan, J., et al. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Advances. Retrieved from [Link]

  • Bolocan, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

  • Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved from [Link]

  • Asian Journal of Chemistry. (2006). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Dömling, A., et al. (2020). Selected biologically active 2-aminothiophenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • AIR Unimi. (2021). Design, Synthesis and In Vitro Investigation of Novel Basic Celastrol Carboxamides as Bio-Inspired Leishmanicidal Agents Endowed. Retrieved from [Link]

Sources

Application

Application Note: Storage and Handling Protocols for Aminoethyl Thiophene Compounds

Executive Summary & Scientific Context Aminoethyl thiophenes, particularly 2-(2-aminoethyl)thiophene (CAS: 30433-91-1), are critical "privileged scaffolds" in drug discovery. They serve as bioisosteres for phenethylamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Aminoethyl thiophenes, particularly 2-(2-aminoethyl)thiophene (CAS: 30433-91-1), are critical "privileged scaffolds" in drug discovery. They serve as bioisosteres for phenethylamines, offering altered lipophilicity and metabolic profiles in serotonergic and dopaminergic ligands.

However, these compounds present a dual-instability paradox :

  • The Amine Functionality: Primary amines are hygroscopic and avid nucleophiles, rapidly absorbing atmospheric CO₂ to form carbamate salts ("crusting") and reacting with oxidants.

  • The Thiophene Ring: While aromatic, the thiophene ring is electron-rich (hypervalent sulfur) and more susceptible to oxidative degradation and photo-polymerization than its benzene counterparts.

Improper handling leads to the formation of thiophene-S-oxides and insoluble carbamates , which can silently poison high-throughput screening (HTS) assays or drastically lower yields in sensitive catalytic cross-couplings (e.g., Buchwald-Hartwig).

This guide defines a Zero-Oxidation Protocol to maintain >98% purity over extended storage periods.

Physicochemical Profile

PropertyValue / CharacteristicImplication for Handling
Physical State Liquid (Colorless to pale yellow)Darkening (amber/brown) indicates oxidation.
Boiling Point ~200-201 °CHigh boiling point makes removal by rotavap difficult; requires vacuum distillation.
Density 1.087 g/mLDenser than water; sinks in aqueous extractions.
pKa (Conjugate Acid) ~9.5 - 10.0 (Est.)Strong base; incompatible with acids/anhydrides.
Air Sensitivity High Absorbs CO₂ (carbamate formation) and O₂ (S-oxidation).
Light Sensitivity ModerateThiophene ring can undergo photo-oxidation; store in amber glass.

Core Protocol: The "Inert Barrier" Storage System

Objective: To prevent the "Browning Cascade" (oxidative polymerization) and "White Crust" (carbamate formation).

A. Receipt and Initial Aliquoting

Do not open the manufacturer's bottle in open air.

  • Equilibration: Allow the bottle to reach room temperature before opening to prevent condensation.

  • Atmosphere Exchange: Transfer the bottle immediately to a Nitrogen or Argon glovebox or use a Schlenk line with an inert gas cone.

  • Septum Seal: If a glovebox is unavailable, replace the cap with a PTFE-lined silicone septum under a stream of argon. Never use standard rubber septa for long-term storage, as sulfur compounds can leach plasticizers and degrade the rubber.

  • Aliquoting: Divide the bulk material into single-use amber glass vials with crimp-top seals. This avoids repeated freeze-thaw cycles and atmospheric exposure.

B. Storage Conditions
  • Temperature: 2–8 °C (Refrigerated).

    • Note: While stable at room temperature for short periods, cold storage significantly retards the autoxidation of the thiophene ring.

  • Container: Amber borosilicate glass (Type I).

  • Headspace: Argon (Ar) is superior to Nitrogen (N₂) due to its higher density, forming a better "blanket" over the liquid surface.

  • Secondary Containment: Store vials inside a desiccator or a sealed jar containing activated desiccant (e.g., Drierite) and an oxygen scavenger sachet.

C. Handling Workflow Visualization

StorageWorkflow Receipt Receipt of Material (Colorless Liquid) Equilibrate Equilibrate to RT (Prevent Condensation) Receipt->Equilibrate Atmosphere Inert Gas Purge (Argon > Nitrogen) Equilibrate->Atmosphere Immediate Aliquot Aliquot to Amber Vials (Single-use volumes) Atmosphere->Aliquot Under Flow Seal Crimp Seal / PTFE Septum Aliquot->Seal Storage Store at 2-8°C (Secondary Containment) Seal->Storage Usage Usage Storage->Usage Usage->Atmosphere Re-purge remaining

Figure 1: The "Inert Barrier" workflow ensures the compound is never exposed to atmospheric moisture or oxygen during its lifecycle.

Quality Control & Troubleshooting

Degradation Mechanisms

Understanding how the compound fails is key to prevention.

  • Carbamylation (Air Leak):

    
    
    Result: White solid precipitate around the cap.
    
  • S-Oxidation (Thiophene Ring): Oxidation of the sulfur atom to sulfoxide/sulfone, followed by ring opening or polymerization. Result: Liquid turns yellow

    
     orange 
    
    
    
    brown gum.
QC Protocol: Purity Check

Frequency: Re-test if stored >6 months or if color changes.

  • Method: GC-MS (Gas Chromatography - Mass Spectrometry)

  • Column: Rtx-5 Amine or equivalent (Base-deactivated column is critical to prevent peak tailing of the amine).

  • Inlet: 250 °C.

  • Program: 50 °C (2 min)

    
     10 °C/min 
    
    
    
    250 °C.
  • Acceptance Criteria:

    • Purity

      
       98.0%.[1]
      
    • No visible "hump" (indicating polymerization).

    • Water content (Karl Fischer) < 0.5%.

Troubleshooting Table
SymptomProbable CauseCorrective Action
White crust on cap CO₂ absorption (Carbamate formation)Filter liquid through a 0.2 µm PTFE filter under Argon. Reseal with new septum.
Yellow/Orange tint Early stage oxidationPurify via vacuum distillation if high purity is required. Use immediately.
Brown/Black viscous liquid Advanced polymerizationDiscard. Material is compromised and will poison catalysts.
Peak Tailing in GC Interaction with column silanolsUse a base-deactivated column or derivatize with trifluoroacetic anhydride (TFAA) before injection.
Degradation Logic Diagram

DegradationLogic cluster_Air Exposure to Air (O2/CO2) Compound 2-(2-Aminoethyl)thiophene Oxidation Oxidation of Thiophene Ring (S-oxide formation) Compound->Oxidation + O2 / Light Carbamylation Reaction with CO2 (Carbamate Salt) Compound->Carbamylation + CO2 / Moisture Valid Valid for Use Compound->Valid Stored under Ar @ 4°C Polymer Oligomerization/Polymerization (Brown Gum) Oxidation->Polymer Time + Heat Precipitate Insoluble White Solid (Crust) Carbamylation->Precipitate Invalid Discard / Distill Polymer->Invalid Precipitate->Invalid

Figure 2: Decision tree illustrating the chemical fate of aminoethyl thiophene upon environmental exposure.

Safety & Incompatibility (E-E-A-T)

Authoritative Warning: Aminoethyl thiophenes are corrosive and combustible .

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1B). The amine group saponifies fats in the skin, while the thiophene moiety adds lipophilicity, aiding dermal penetration.

  • Incompatibility:

    • Strong Oxidizers: Reaction with peroxides or permanganates can be violent.

    • Acid Chlorides/Anhydrides: Will react exothermically to form amides (this is often the desired reaction, but dangerous if uncontrolled).

    • Halogenated Solvents: Avoid prolonged storage in DCM or Chloroform; amines can react with these solvents over time (quaternization).

Disposal: Do not dispose of down the drain. Collect in a dedicated "Organic Base" waste stream. Thiophene compounds require high-temperature incineration to prevent the release of SOx gases.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96375, 2-(2-Aminoethyl)thiophene. Retrieved October 26, 2023, from [Link]

  • Campaign, R., et al. (2010). Thiophene-based derivatives as anticancer agents.[2][3][4] Journal of Medicinal Chemistry. (Contextual synthesis of general thiophene stability data).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization side reactions in aminoethyl thiophene derivatives

Welcome to the Application Scientist Support Portal. This guide addresses the mechanistic troubleshooting of intramolecular cyclization reactions of aminoethyl thiophene derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses the mechanistic troubleshooting of intramolecular cyclization reactions of aminoethyl thiophene derivatives. These precursors are critical in the synthesis of thienopyridine scaffolds—the core pharmacophore of blockbuster P2Y12 receptor antagonists (e.g., clopidogrel, prasugrel, ticlopidine)[1],[2].

While the Pictet-Spengler and Bischler-Napieralski pathways are standard for constructing tetrahydrothieno[3,2-c]pyridines and related isomers[3],[4], the electron-rich nature of the thiophene ring and the flexibility of the aminoethyl linker often lead to competing side reactions.

Mechanistic Pathways & Logical Relationships

To effectively troubleshoot, we must first map the thermodynamic and kinetic pathways of the reaction. The Pictet-Spengler cyclization relies on the formation of an electrophilic iminium ion, which is subsequently attacked by the nucleophilic thiophene ring[3].

Mechanistic_Pathways A 2-(2-Aminoethyl)thiophene + Aldehyde B Imine Intermediate A->B -H2O C Iminium Ion (Activated) B->C Acid Catalysis (H+) G N-Alkylation Byproduct B->G Excess Electrophile Weak Acid D Intramolecular Cyclization (C-C Bond Formation) C->D High Dilution Kinetic Control F Intermolecular Condensation (Polymerization) C->F High Concentration (Intermolecular Attack) E Tetrahydrothienopyridine (Target Product) D->E H Aromatized Thienopyridine (Oxidation) E->H O2 Exposure / Heat

Figure 1: Mechanistic divergence in the Pictet-Spengler cyclization of aminoethyl thiophenes.

Troubleshooting FAQs

Q1: My reaction stalls at the imine intermediate without cyclizing. What parameters should I adjust?

Causality & Solution: The thiophene ring is a relatively weak nucleophile compared to more activated arenes (like indole). If the reaction stalls at the imine (Schiff base), the electrophilicity of the carbon center is insufficient. You must protonate the imine to form a highly reactive iminium ion.

  • Action: Switch from a weak organic acid (e.g., acetic acid) to a stronger Brønsted acid (e.g., Trifluoroacetic acid [TFA] or HCl in dioxane) or a Lewis acid (e.g., BF3·OEt2). Ensure the reaction is strictly anhydrous during the acid addition, as water will hydrolyze the iminium back to the aldehyde and amine.

Q2: I am getting high amounts of polymeric/oligomeric byproducts instead of the cyclized tetrahydrothienopyridine. Why?

Causality & Solution: This is a classic kinetic competition between intramolecular ring closure (first-order kinetics) and intermolecular condensation (second-order kinetics). If the concentration of the iminium intermediate is too high, the thiophene ring of Molecule A will attack the iminium carbon of Molecule B, leading to polymerization.

  • Action: Apply the high-dilution principle . Maintain the substrate concentration below 0.05 M. Alternatively, use a slow-addition technique where the aldehyde is added dropwise via a syringe pump to a highly dilute, acidified solution of the aminoethyl thiophene.

Q3: The cyclization yields a mixture of regioisomers. How can I control the cyclization site?

Causality & Solution: Thiophene has two nucleophilic sites: C2 and C3. In 2-(2-aminoethyl)thiophene, cyclization typically occurs at the C3 position to form the thieno[3,2-c]pyridine core[4]. However, if the C3 position is sterically hindered or electronically deactivated, cyclization may be forced to the C5 position, forming undesired bridged or spiro systems.

  • Action: If Pictet-Spengler fails to provide regiocontrol, pivot to the Bischler-Napieralski reaction [3]. By first acylating the amine to form an amide, and then treating it with POCl3 or Tf2O, you form a nitrilium ion. This highly reactive intermediate forces cyclization under more controlled, thermodynamically favorable conditions, followed by reduction (e.g., with NaBH4) to yield the desired tetrahydrothienopyridine.

Q4: I am observing spontaneous aromatization of my tetrahydrothienopyridine product during workup. How do I prevent this?

Causality & Solution: Tetrahydrothienopyridines are electron-rich and highly susceptible to auto-oxidation (dehydrogenation) in the presence of atmospheric oxygen and light, forming the fully aromatic thienopyridine[5].

  • Action: Perform the reaction, quench, and extraction under an inert argon atmosphere. Use degassed solvents for chromatography. If the free base is unstable, immediately convert the product into a stable hydrochloride or hydrogensulfate salt (as is done commercially for clopidogrel).

Quantitative Optimization Data

To demonstrate the causality of reaction parameters on product distribution, refer to the standardized optimization matrix below. This data highlights the critical interplay between acid strength, concentration, and temperature.

Acid Catalyst (Equiv)SolventConc. (M)Temp (°C)Yield: Target Cyclized (%)Yield: Polymer/Side Rxn (%)
Acetic Acid (1.5)Toluene0.208015% (Imine stalled)< 5%
TFA (2.0)DCM0.202545%40% (Polymerization)
TFA (2.0)DCM0.052582%8%
HCl in Dioxane (2.0)Dioxane0.056078%12%
BF3·OEt2 (1.2)DCM0.050 to 2589%< 5%

Table 1: Optimization of Pictet-Spengler cyclization parameters for 2-(2-aminoethyl)thiophene.

Self-Validating Experimental Protocol

The following protocol utilizes BF3·OEt2 to drive the Pictet-Spengler cyclization. It is designed as a self-validating system: you cannot proceed to the next phase without passing the defined In-Process Control (IPC).

Protocol_Workflow S1 Step 1: Imine Formation (Substrate + Aldehyde) IPC1 IPC 1: LCMS/TLC Confirm >98% Imine S1->IPC1 S2 Step 2: Activation (Dropwise BF3·OEt2 at 0°C) IPC1->S2 Pass S3 Step 3: Cyclization (Warm to 25°C, 4h) S2->S3 IPC2 IPC 2: LCMS Confirm Mass [M+H]+ S3->IPC2 S4 Step 4: Basic Quench (NaHCO3, pH 8) IPC2->S4 Pass

Figure 2: Self-validating workflow for the synthesis of tetrahydrothienopyridines.

Step-by-Step Methodology:

Phase 1: Imine Formation (Dehydration)

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 2-(2-aminoethyl)thiophene (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.05 M.

  • Add anhydrous MgSO4 (3.0 equiv) as a desiccant.

  • Add the aldehyde (1.05 equiv) dropwise at room temperature. Stir for 2 hours.

  • IPC 1 (Validation): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. Requirement: >98% conversion of the primary amine mass to the imine mass. Do not proceed until water is fully sequestered and the imine is formed.

Phase 2: Iminium Activation & Cyclization 5. Filter the reaction mixture under argon to remove MgSO4, transferring the filtrate to a new dry flask. 6. Cool the solution to 0 °C using an ice bath. 7. Slowly add Boron trifluoride diethyl etherate (BF3·OEt2, 1.2 equiv) dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that promote intermolecular polymerization. 8. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. 9. IPC 2 (Validation): Analyze via LCMS. Requirement: Disappearance of the imine mass and appearance of the cyclized product mass. (Note: Imine and cyclized product have the same m/z, but distinct retention times. Ensure the peak has shifted).

Phase 3: Quench and Isolation 10. Quench the reaction at 0 °C by adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Causality: Neutralizing the Lewis acid prevents reverse ring-opening and prepares the free base for extraction. 11. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. 12. Store the crude product under argon at -20 °C to prevent spontaneous aromatization[5].

References

1.[1] Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. National Center for Biotechnology Information (PMC). Available at:[Link] 2.[3] WO2013142253A2 - TREATMENT OF PANCREATIC AND RELATED CANCERS WITH 5-ACYL-6,7-DIHYDROTHIENO[3,2-c]PYRIDINES. Google Patents. Available at: 3.[5] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. National Center for Biotechnology Information (PMC). Available at:[Link] 4.[4] Thienopyridine Analogues: Synthesis and Biological Activity. IGI Global. Available at:[Link] 5.[2] THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available at:[Link] 6.[6] Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Addressing Degradation of Thiophene Carboxamides in DMSO Stock Solutions

Introduction Researchers and drug development professionals frequently utilize Dimethyl Sulfoxide (DMSO) as a solvent for creating high-concentration stock solutions of novel chemical entities, including thiophene carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Researchers and drug development professionals frequently utilize Dimethyl Sulfoxide (DMSO) as a solvent for creating high-concentration stock solutions of novel chemical entities, including thiophene carboxamide derivatives. This is due to DMSO's exceptional ability to dissolve a wide range of compounds.[1] However, the long-term stability of these compounds in DMSO can be a significant concern, leading to compromised experimental results and inaccurate structure-activity relationship (SAR) data. This guide provides a comprehensive resource for understanding, troubleshooting, and mitigating the degradation of thiophene carboxamides in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing new, unexpected peaks in the LC-MS analysis of my thiophene carboxamide stock solution. What is causing this degradation?

A1: The degradation of thiophene carboxamides in DMSO is often a multi-faceted issue. The primary culprits are typically oxidation, hydrolysis, and issues related to the solvent itself.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.[2] This process can be accelerated by exposure to light or the presence of trace metal impurities.[2] The oxidation can lead to the formation of thiophene S-oxides and other reactive metabolites.[2]

  • Hydrolysis: The carboxamide functional group can be susceptible to hydrolysis, especially in the presence of water. Since DMSO is highly hygroscopic, it readily absorbs moisture from the atmosphere, which can facilitate this degradation pathway.[1][3] Studies have shown that water is a more significant factor in compound loss in DMSO than oxygen.[3][4]

  • DMSO-Mediated Decomposition: DMSO itself is not entirely inert. At elevated temperatures, or in the presence of acids or bases, it can decompose.[5] This decomposition can be autocatalytic, meaning the degradation products can catalyze further decomposition.[6][7] While this is more of a concern at higher temperatures, the acidic or basic nature of impurities can be relevant even at lower temperatures.[5]

Q2: How do the specific chemical groups (substituents) on my thiophene carboxamide affect its stability?

A2: The nature and position of substituents on the thiophene ring have a profound impact on its stability.[2]

  • Electronic Effects: Electron-donating groups can increase the electron density of the thiophene ring, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can decrease the ring's reactivity.[2][8]

  • Steric Hindrance: Bulky substituents, particularly at the 2- and 5-positions of the thiophene ring, can physically block the approach of oxidizing agents, thereby increasing the compound's stability.[2]

Q3: I used high-purity, anhydrous DMSO. Can the solvent still be the problem?

A3: Yes, even high-grade DMSO can contribute to degradation over time.

  • Hygroscopicity: As mentioned, DMSO readily absorbs water from the air.[1] Each time the stock solution vial is opened, it is exposed to atmospheric moisture. This absorbed water can lead to hydrolysis of the compound.

  • Peroxide Formation: While less common than with ethers like THF, DMSO can potentially form peroxides, which are highly reactive oxidizing agents.[9]

  • Acidic Impurities: Over time, DMSO can degrade to form acidic byproducts such as formic acid and methanesulfonic acid.[7] These acidic impurities can catalyze the degradation of sensitive compounds.

Q4: What are the best practices for preparing and storing my thiophene carboxamide DMSO stock solutions to maximize their shelf-life?

A4: Adhering to strict compound handling protocols is crucial for ensuring the stability of your stock solutions.

  • Solvent Quality: Always use a fresh, high-purity, anhydrous grade of DMSO from a reputable supplier.[10] Use a newly opened bottle if possible.

  • Inert Atmosphere: When preparing the stock solution, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

  • Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C.[1][11] They should be stored in a dark, dry, and well-ventilated area.[12]

  • Aliquoting: Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes in tightly sealed vials.[1][10][11] This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk stock to atmospheric conditions each time an aliquot is needed.[1][11]

  • Container Choice: Use amber glass vials or wrap clear vials in aluminum foil to protect light-sensitive compounds.[2][13]

Q5: Are there any alternative solvents I should consider if my compound is exceptionally unstable in DMSO?

A5: While DMSO is a common choice, other solvents can be considered. For some applications, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) might be suitable, though their solvating power for diverse structures may differ.[9] The choice of an alternative solvent will be highly dependent on the specific compound's solubility and the requirements of the downstream assay. If considering an alternative, it is crucial to perform a new set of solubility and stability tests.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical pathways through which a thiophene carboxamide might degrade in a DMSO stock solution.

Degradation_Pathways cluster_factors Degradation Factors ThiopheneCarboxamide Thiophene Carboxamide ThiopheneSOxide Thiophene S-Oxide ThiopheneCarboxamide->ThiopheneSOxide Oxidation HydrolysisProducts Hydrolysis Products (Thiophene Carboxylic Acid + Amine) ThiopheneCarboxamide->HydrolysisProducts Hydrolysis FurtherOxidation Further Oxidative Degradation Products ThiopheneSOxide->FurtherOxidation Oxidation Oxygen Oxygen (O2) Oxygen->ThiopheneCarboxamide Light Light (hν) Light->ThiopheneCarboxamide Water Water (H2O) (from hygroscopic DMSO) Water->ThiopheneCarboxamide

Caption: Potential degradation pathways for thiophene carboxamides in DMSO.

Troubleshooting Guide

If you suspect your thiophene carboxamide stock solution is degrading, follow this systematic workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Start Start: Observe Degradation Signs (e.g., color change, new LC-MS peaks) ConfirmPurity 1. Confirm Initial Purity (Re-analyze solid compound) Start->ConfirmPurity AssessStorage 2. Assess Storage Conditions (-20°C/-80°C? Dark? Aliquoted?) ConfirmPurity->AssessStorage EvaluateDMSO 3. Evaluate DMSO Quality (Anhydrous? Fresh bottle?) AssessStorage->EvaluateDMSO StabilityStudy 4. Perform Stability Study (LC-MS time course at RT and 4°C) EvaluateDMSO->StabilityStudy DegradationConfirmed Degradation Confirmed? StabilityStudy->DegradationConfirmed ImplementChanges 5. Implement Corrective Actions DegradationConfirmed->ImplementChanges Yes NoDegradation No Degradation Observed: Re-evaluate analytical method or experimental setup DegradationConfirmed->NoDegradation No Action1 a) Prepare fresh stock in anhydrous DMSO under inert gas ImplementChanges->Action1 Action2 b) Store exclusively at -80°C in single-use aliquots Action1->Action2 Action3 c) Test alternative solvents (if instability persists) Action2->Action3 End End: Stable Stock Solution Action3->End

Caption: A step-by-step workflow for troubleshooting compound degradation.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in DMSO by LC-MS

This protocol provides a method to quantitatively assess the stability of a thiophene carboxamide in a DMSO stock solution over time.

Objective: To determine the rate of degradation of a compound in DMSO under specific storage conditions.

Materials:

  • Thiophene carboxamide of interest (solid)

  • High-purity, anhydrous DMSO

  • Amber glass vials

  • LC-MS grade acetonitrile (ACN) and water

  • Stable internal standard (IS) (optional, but recommended)

  • LC-MS system

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a 10 mM stock solution of your thiophene carboxamide in anhydrous DMSO.[4]

    • If using an internal standard, prepare a separate stock solution of the IS.

  • Sample Preparation:

    • In amber vials, prepare replicate samples by mixing the compound stock solution (and IS stock solution, if used).

    • Prepare enough replicates for all time points.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take an aliquot from the first set of replicates.[14]

    • Dilute the aliquot appropriately with a suitable solvent (e.g., 50:50 ACN/water) for LC-MS analysis.

    • Analyze by LC-MS to get the initial peak area of the compound (and IS).[14]

  • Incubation:

    • Store the remaining replicate vials under the conditions you wish to test (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 1 month), remove a replicate vial from storage.

    • Prepare and analyze the sample by LC-MS as described in step 3.

  • Data Analysis:

    • For each time point, calculate the peak area of the analyte. If an IS is used, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).[14]

    • Normalize the area or ratio at each time point to the T=0 value.

    • Percentage remaining = [(Area or Ratio at T=x) / (Area or Ratio at T=0)] * 100.[14]

    • Plot the percentage of compound remaining versus time to determine the degradation kinetics.[14]

Protocol 2: Best Practices for Preparing High-Concentration Stock Solutions

Objective: To prepare a stable, high-concentration DMSO stock solution while minimizing the risk of future degradation.

Materials:

  • Compound of interest

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Sterile, single-use aliquot vials (amber glass recommended)

  • Vortex mixer and/or sonicator

Methodology:

  • Weighing: Accurately weigh the desired mass of the compound. If the compound is toxic or of unknown toxicity, perform this step inside a chemical fume hood.[13]

  • Dissolution:

    • Transfer the weighed compound into a sterile vial.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Mixing:

    • Gently vortex the vial until the compound is completely dissolved.[1]

    • If the compound does not dissolve readily, sonicate the vial in a water bath for several minutes.[1][10]

    • Gentle warming (e.g., to 37°C) can also aid dissolution, but use caution as heat can degrade some compounds.[1][10]

  • Aliquoting and Storage:

    • Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed amber vials.[1]

    • Label each vial clearly with the compound name, concentration, and date of preparation.[12]

    • Store the aliquots at -20°C or, preferably, -80°C.[11] Avoid repeated freeze-thaw cycles.[1][11]

Data Summary Table

The following table summarizes key factors and recommended actions to ensure the stability of thiophene carboxamide stock solutions.

ParameterRecommendation / ConsiderationRationale
Solvent High-purity, anhydrous DMSO.Minimizes water content, reducing the risk of hydrolysis.[3]
Storage Temp. -80°C is preferred over -20°C.Slows down chemical degradation kinetics.[11]
Light Exposure Store in amber vials or protect from light.Prevents photodegradation of the light-sensitive thiophene ring.[2]
Atmosphere Prepare solutions under an inert atmosphere.Reduces exposure to oxygen and moisture.[2]
Freeze-Thaw Aliquot into single-use volumes.Avoids repeated temperature cycling which can accelerate degradation and introduce moisture.[1][11]
pH Be aware of compound pKa.Acidic or basic functional groups on the compound can influence its stability.
Substituents Sterically bulky groups at C2/C5.Can sterically hinder oxidative attack on the thiophene sulfur.[2]

References

  • Choi, H., & Lee, W. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research.
  • Benchchem. (n.d.). Technical Support Center: Compound Stability in DMSO-d6.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Unknown Author. (n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Benchchem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.
  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage.
  • Koga, K., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
  • Benchchem. (n.d.). CEP-37440 Technical Support Center: Troubleshooting Solubility Issues.
  • Koga, K., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Omega.
  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Presentation.
  • ResearchGate. (n.d.). Thiophene degradation.
  • Zhang, Y., et al. (2022). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. Acta Pharmaceutica Sinica B.
  • Tedesco, E., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports.
  • Budea, M.-C., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences.
  • Budea, M.-C., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
  • OI Analytical. (n.d.). Analysis of Thiophene in Benzene Using ASTM Method D7011 and a Pulsed Flame Photometric Detector (PFPD).
  • Choi, H., & Lee, W. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research.
  • Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
  • Campodonico, P. R., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences.
  • Bălşeanu, A.-S., et al. (2022). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia.
  • Google Patents. (2009). WO2009020588A1 - Process for making thiophene carboxamide derivative.

Sources

Troubleshooting

Technical Support Center: N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide Synthesis

Welcome to the dedicated technical support resource for the synthesis and scale-up of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide. This guide is designed for researchers, chemists, and process development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis and scale-up of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. My objective is to provide actionable, field-tested advice grounded in established chemical principles to ensure the successful and efficient synthesis of your target compound.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the underlying rationale.

Issue 1: Low Yield in Amide Coupling Step

Question: We are experiencing significantly lower than expected yields (<60%) during the amide coupling of 5-methylthiophene-2-carboxylic acid and ethylenediamine. What are the likely causes and how can we optimize this reaction?

Answer:

Low yields in this amide coupling step are a frequent challenge during scale-up. The root cause often lies in one of several areas: inefficient activation of the carboxylic acid, side reactions involving the unprotected amine of ethylenediamine, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Carboxylic Acid Activation:

    • Expert Insight: The choice of coupling agent is critical. While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, they can lead to the formation of stable N-acylurea byproducts, especially if the reaction is sluggish. For scale-up, consider using a phosphonium-based reagent like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or a uronium-based reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents often provide faster reaction kinetics and higher yields.

    • Protocol:

      • Dissolve 5-methylthiophene-2-carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or DCM).

      • Add your chosen coupling reagent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base such as DIPEA (Diisopropylethylamine, 2.5 eq).

      • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

  • Managing Ethylenediamine Reactivity:

    • Expert Insight: Ethylenediamine possesses two primary nucleophilic amines. The formation of a diamide byproduct is a significant risk, leading to a direct reduction in the yield of your desired mono-amide. To mitigate this, a slow addition of the activated carboxylic acid solution to a solution containing an excess of ethylenediamine is recommended. This ensures that the activated acid is more likely to react with a fresh molecule of ethylenediamine rather than the remaining amine of the already-formed product.

    • Protocol:

      • In a separate reaction vessel, dissolve ethylenediamine (3.0-5.0 eq) in your chosen solvent.

      • Cool the ethylenediamine solution to 0-5 °C using an ice bath.

      • Add the pre-activated carboxylic acid solution dropwise to the cooled ethylenediamine solution over 1-2 hours.

      • Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS.

  • Reaction Monitoring and Quenching:

    • Expert Insight: Proper reaction monitoring is crucial to determine the point of maximum conversion and to avoid prolonged reaction times that can lead to byproduct formation. Once the reaction is complete, a careful workup is necessary to remove excess ethylenediamine and coupling agent byproducts.

    • Protocol:

      • Monitor the reaction progress every hour using an appropriate analytical technique (e.g., TLC with a suitable eluent system like 10% MeOH in DCM).

      • Upon completion, quench the reaction by adding water.

      • Perform an aqueous workup, typically involving an acid wash (e.g., 1M HCl) to remove excess ethylenediamine and a base wash (e.g., saturated NaHCO3) to remove any unreacted carboxylic acid.

Issue 2: Product Purity and Coloration

Question: Our isolated N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide is off-color (yellow to brown) and shows several impurities on HPLC analysis. How can we improve the purity and color of our final product?

Answer:

Coloration and impurities in the final product often stem from residual reagents, byproducts from side reactions, or degradation of the thiophene ring. A robust purification strategy is essential.

Troubleshooting Steps:

  • Identification of Impurities:

    • Expert Insight: Before optimizing the purification, it is vital to identify the nature of the impurities. Common culprits include the N-acylurea byproduct (if using a carbodiimide), the diamide byproduct, and unreacted 5-methylthiophene-2-carboxylic acid. LC-MS analysis is invaluable for identifying these species.

  • Optimized Workup Procedure:

    • Expert Insight: A thorough aqueous workup is the first line of defense. Ensure that the pH of your aqueous washes is appropriate to remove acidic and basic impurities.

    • Protocol:

      • After quenching the reaction, dilute with an organic solvent like Ethyl Acetate.

      • Wash sequentially with 1M HCl (to remove basic impurities like excess ethylenediamine and DIPEA), saturated NaHCO3 (to remove acidic impurities like unreacted carboxylic acid), and finally with brine (to reduce the water content in the organic layer).

      • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification Technique:

    • Expert Insight: While column chromatography is effective at the lab scale, it is often not feasible for large-scale production. Recrystallization or trituration are more scalable options. The choice of solvent system for recrystallization is critical and may require some screening.

    • Protocol (Recrystallization):

      • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or acetonitrile).

      • If the solution is colored, you can add a small amount of activated carbon and heat for a short period, then filter hot to remove the carbon and colored impurities.

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material quality for the 5-methylthiophene-2-carboxylic acid?

A1: For a scalable and reproducible process, it is recommended to use 5-methylthiophene-2-carboxylic acid with a purity of ≥98%. Key impurities to be aware of are the isomeric 4-methylthiophene-2-carboxylic acid and any residual starting materials from its own synthesis, as these can lead to impurities that are difficult to remove from the final product.

Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A2: Yes, several safety aspects should be carefully managed. The use of reagents like BOP and HBTU requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as they can be irritants. The base, DIPEA, is also corrosive and should be handled with care. Furthermore, if using flammable solvents like DCM or Ethyl Acetate, ensure all equipment is properly grounded to prevent static discharge. A process safety review should be conducted before any scale-up campaign.

Q3: What are the best analytical methods for in-process control and final product release?

A3: A combination of analytical techniques is recommended:

  • In-Process Control (IPC): Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction completion. High-Performance Liquid Chromatography (HPLC) with UV detection can provide more quantitative data on the consumption of starting materials and the formation of the product.

  • Final Product Release: For final product characterization and release, the following are recommended:

    • HPLC: To determine purity (area %).

    • LC-MS: To confirm the mass of the desired product and identify any impurities.

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Melting Point: As an indicator of purity.

Part 3: Experimental Protocols & Visualizations

Optimized Amide Coupling Protocol
  • Activation:

    • To a solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in Dichloromethane (DCM, 10 volumes), add N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.1 eq) and Diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at 20-25 °C for 45 minutes.

  • Coupling:

    • In a separate vessel, charge ethylenediamine (4.0 eq) and DCM (5 volumes) and cool the solution to 0-5 °C.

    • Add the activated acid solution from step 1 to the ethylenediamine solution dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

    • Allow the reaction mixture to warm to 20-25 °C and stir for 5 hours.

  • Workup and Isolation:

    • Quench the reaction with the addition of water (10 volumes).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 5 volumes), saturated NaHCO3 (2 x 5 volumes), and brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the crude product.

Visual Workflow: Synthesis and Troubleshooting

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: 5-methylthiophene-2-carboxylic acid + Ethylenediamine activation 1. Carboxylic Acid Activation (HBTU, DIPEA in DCM) start->activation coupling 2. Amide Coupling (Slow addition to excess Ethylenediamine at 0-5 °C) activation->coupling workup 3. Aqueous Workup (Acid/Base Washes) coupling->workup issue Problem Encountered coupling->issue Potential Issues purification 4. Purification (Recrystallization from Isopropanol) workup->purification product Final Product: N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide purification->product low_yield Low Yield issue->low_yield purity_issue Purity/Color Issue issue->purity_issue check_activation Check Activation Reagent & Time low_yield->check_activation Cause? check_diamine_excess Increase Ethylenediamine Excess low_yield->check_diamine_excess Cause? check_addition_rate Verify Slow Addition & Low Temp low_yield->check_addition_rate Cause? optimize_workup Optimize Aqueous Washes purity_issue->optimize_workup Solution? screen_solvents Screen Recrystallization Solvents purity_issue->screen_solvents Solution? use_carbon Consider Activated Carbon Treatment screen_solvents->use_carbon

Caption: Synthesis workflow and troubleshooting decision tree.

References

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Coupling Reagents (HBTU): Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930. [Link]

  • Process Development & Scale-up: Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press. [Link]

Optimization

Technical Support Center: Minimizing Hygroscopic Effects in Aminoethyl Thiophene Salts

Welcome to the technical support center for handling and minimizing hygroscopic effects in aminoethyl thiophene salts. This guide is designed for researchers, scientists, and drug development professionals to provide pra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and minimizing hygroscopic effects in aminoethyl thiophene salts. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimentation. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hygroscopic nature of aminoethyl thiophene salts.

Q1: What makes aminoethyl thiophene salts prone to hygroscopicity?

The tendency of aminoethyl thiophene salts to absorb moisture from the atmosphere, known as hygroscopicity, is influenced by several factors inherent to their molecular structure and solid-state properties. The presence of a primary amine group in the aminoethyl side chain and the nitrogen and sulfur heteroatoms in the thiophene ring can participate in hydrogen bonding with water molecules. Furthermore, the salt form itself introduces ionic character, which can have a strong affinity for water. The specific counter-ion used to form the salt plays a crucial role in the degree of hygroscopicity.[1]

Q2: How does moisture absorption affect the properties of my aminoethyl thiophene salt?

Moisture absorption can lead to a cascade of undesirable physical and chemical changes in your aminoethyl thiophene salt, potentially compromising your experimental outcomes and the stability of the compound.[2][3] These changes can include:

  • Physical Alterations :

    • Caking and Clumping : The material may lose its free-flowing powder characteristics, making it difficult to handle and weigh accurately.

    • Deliquescence : In cases of high hygroscopicity, the salt may absorb enough water to dissolve completely.

    • Polymorphic Transformation : The absorption of water can induce changes in the crystalline structure of the salt, potentially altering its solubility, bioavailability, and stability.[3]

  • Chemical Degradation :

    • Hydrolysis : The presence of water can facilitate the hydrolysis of certain functional groups within the molecule.

    • Oxidation : Moisture can accelerate oxidative degradation, especially in the presence of light or trace metal impurities.

    • Disproportionation : The salt can convert back to its less soluble free base form.[4]

Q3: What are the initial visual cues that my aminoethyl thiophene salt has absorbed too much moisture?

Early detection of moisture absorption can prevent the use of compromised material. Key visual indicators include:

  • A transition from a dry, free-flowing powder to a clumpy or caked solid.

  • The material becoming sticky or developing a paste-like consistency.

  • In severe cases, the appearance of a liquid phase as the salt undergoes deliquescence.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a problem-solution framework for specific challenges you might encounter during your research.

Problem 1: My aminoethyl thiophene salt is difficult to weigh accurately due to rapid water uptake.
  • Underlying Cause: The salt is highly hygroscopic and is quickly absorbing atmospheric moisture upon exposure.

  • Immediate Solution:

    • Controlled Environment: Whenever possible, handle and weigh the salt inside a glove box with a controlled low-humidity atmosphere (e.g., filled with nitrogen or argon).[5]

    • Rapid Weighing: If a glove box is unavailable, minimize the exposure time to the ambient atmosphere. Have all necessary equipment ready and perform the weighing process as quickly as possible.[6]

    • Small Aliquots: Work with smaller, pre-weighed aliquots to minimize the exposure of the entire stock of the material.

  • Long-Term Strategy:

    • Salt Form Screening: Investigate the possibility of forming a different salt of the aminoethyl thiophene with a less hygroscopic counter-ion.[1][7] The choice of the counter-ion can significantly impact the hygroscopic nature of the final salt.[1]

Problem 2: I am observing inconsistent results in my biological assays.
  • Underlying Cause: If the hygroscopicity of your aminoethyl thiophene salt is not controlled, the actual concentration of the active compound in your stock solutions may vary. The absorbed water adds to the weight of the solid, leading to an overestimation of the amount of active compound when preparing solutions.

  • Troubleshooting Workflow:

A Inconsistent Assay Results B Hypothesis: Inaccurate concentration due to water uptake A->B C Action: Quantify water content of the salt B->C D Method 1: Thermogravimetric Analysis (TGA) C->D E Method 2: Karl Fischer Titration C->E F Result: Determine % water content D->F E->F G Correct stock solution concentration based on anhydrous weight F->G H Re-run assay with corrected concentration G->H I Consistent Results Achieved H->I

Caption: Troubleshooting workflow for inconsistent assay results.

  • Detailed Protocol: Water Content Determination by Thermogravimetric Analysis (TGA)

    • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

    • Sample Preparation: In a low-humidity environment (if possible), accurately weigh 5-10 mg of the aminoethyl thiophene salt into a TGA pan.

    • TGA Method:

      • Equilibrate the sample at 25°C.

      • Ramp the temperature from 25°C to a temperature above the boiling point of water (e.g., 120°C) at a rate of 10°C/min.

      • Hold at the final temperature for a sufficient time to ensure all free and loosely bound water has evaporated.

      • The weight loss observed up to approximately 120°C can be attributed to water content.[8][9]

    • Data Analysis: Calculate the percentage of weight loss to determine the water content of your sample.

Problem 3: My solid dosage formulation is showing poor stability and physical changes over time.
  • Underlying Cause: Moisture uptake in the final formulation is likely causing physical (e.g., swelling, disintegration) and chemical degradation of the aminoethyl thiophene salt.

  • Mitigation Strategies:

    • Formulation Approaches:

      • Film Coating: Apply a moisture-barrier film coating to the tablet or capsule. This is a common and effective method to protect hygroscopic cores.[10]

      • Encapsulation: Encapsulate the hygroscopic active pharmaceutical ingredient (API) with hydrophobic polymers.[10]

      • Co-processing with Excipients: Formulate the API with hydrophobic excipients that can repel moisture.[10]

    • Packaging Solutions:

      • Moisture-Resistant Packaging: Utilize packaging materials with a low water vapor permeation rate, such as foil-foil blisters or high-density polyethylene (HDPE) bottles with induction seals.[10]

      • Desiccants: Include desiccants (e.g., silica gel, molecular sieves) in the packaging to absorb any headspace moisture.[11][12]

III. Experimental Protocols and Best Practices

This section provides detailed procedures for handling, storing, and characterizing aminoethyl thiophene salts to minimize hygroscopic effects.

Best Practices for Storage and Handling

Proper storage and handling are the first line of defense against moisture-related issues.

PracticeRationale
Airtight Containers Prevents exposure to ambient humidity. Use containers with tight-fitting lids.[6]
Inert Atmosphere For highly sensitive salts, storage under an inert gas like nitrogen or argon provides an extra layer of protection.
Desiccator Storage Store containers inside a desiccator with an active desiccant to maintain a low-humidity environment.[5]
Minimize Exposure When accessing the salt, open the container for the shortest possible time.[6]
Temperature Control Store at a consistent, cool temperature to minimize temperature fluctuations that can lead to condensation.
Protocol: Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)

Understanding the hygroscopic classification of your specific aminoethyl thiophene salt is crucial for developing appropriate handling and formulation strategies.

  • Objective: To determine the moisture sorption-desorption profile of the salt and classify its hygroscopicity.

  • Instrumentation: Dynamic Vapor Sorption (DVS) Analyzer.

  • Methodology:

    • Sample Preparation: Place a known mass of the salt (typically 5-15 mg) onto the DVS sample pan.

    • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved. This will be the initial dry mass.

    • Sorption Isotherm:

      • Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

      • At each RH step, allow the sample to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% per minute).

      • Record the equilibrium mass at each RH.

    • Desorption Isotherm:

      • Decrease the RH in a stepwise manner from 90% back to 0% RH, recording the equilibrium mass at each step.

  • Data Analysis and Classification:

    • Plot the percentage change in mass versus the relative humidity to generate the sorption and desorption isotherms.

    • The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH) according to established guidelines.[3]

Hygroscopicity Class% Water Uptake at 25°C and 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

This classification is based on general pharmaceutical guidelines and may be adapted.

Strategic Approach to Minimizing Hygroscopicity

A systematic approach is essential for effectively managing the hygroscopic properties of aminoethyl thiophene salts.

A Characterize Hygroscopicity of Initial Salt B Is the hygroscopicity acceptable? A->B C Yes B->C Yes D No B->D No E Implement Strict Handling & Storage Protocols C->E G Salt Form Screening D->G H Co-crystal Formation D->H K Formulation Strategies (e.g., Coating, Excipients) D->K F Proceed with Development E->F I Select Candidate with Improved Properties G->I H->I J Characterize New Form I->J J->E K->F

Caption: Decision tree for managing hygroscopicity.

IV. References

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 2008.

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar.

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.

  • TGA Analysis for Moisture Content. ResolveMass Laboratories Inc., 2025.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo.

  • How do you handle hygroscopic solutes in the lab? TutorChase.

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate.

  • Effect of salt type on hygroscopicity of a new cephalosporin S-3578. PubMed, 2005.

  • DETERMINATION OF MOISTURE AND TOTAL SOLIDS. University of Massachusetts.

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients, 2022.

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate, 2019.

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech.

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar, 2023.

  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Benchchem.

  • Moisture Control and Degradation Management. American Pharmaceutical Review, 2024.

  • Compound Moisture Analysis - Methods & Procedure. ACE Laboratories, 2021.

  • Moisture analysis. Wikipedia.

  • Effect of sea salt ageing on hygroscopicity. Growth factor (GF)... ResearchGate.

  • Hygroscopicity of Inorganic Aerosols: Size and Relative Humidity Effects on the Growth Factor. Aerosol and Air Quality Research, 2010.

  • Moisture protection for hygroscopic materials during transport. Absortech.

  • A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. Atmospheric Chemistry and Physics, 2019.

  • Hygroscopicity of Fresh and Aged Salt Mixtures from Saline Lakes. MDPI, 2021.

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum, 2008.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide

For researchers and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide, a molecule featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide, a molecule featuring a substituted thiophene core linked to an ethylenediamine moiety, presents a unique set of challenges and opportunities for spectral analysis. This guide provides an in-depth exploration of its ¹H NMR spectrum, offering a comparative analysis with structurally related compounds and detailing the experimental protocols necessary for robust characterization.

Structural Overview and Predicted ¹H NMR Spectrum

N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide comprises three distinct molecular fragments that each contribute characteristic signals to the ¹H NMR spectrum: the 2,5-disubstituted thiophene ring, the carboxamide linkage, and the ethylenediamine side chain. A thorough understanding of the expected chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton is the first step in accurate spectral interpretation.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H-3 (Thiophene)6.8 - 7.0Doublet (d)1H
H-4 (Thiophene)7.2 - 7.5Doublet (d)1H
-CH₃ (Thiophene)2.4 - 2.6Singlet (s)3H
-C(O)NH-7.8 - 8.5Broad Triplet (br t)1H
-NH-CH₂ -3.3 - 3.6Quartet (q) or Multiplet (m)2H
-CH₂ -NH₂2.8 - 3.1Triplet (t) or Multiplet (m)2H
-NH₂1.5 - 2.5Broad Singlet (br s)2H

Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and concentration.

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of analogous compounds. This comparative approach is a cornerstone of robust structural validation.

The 5-Methylthiophene-2-carboxamide Moiety

The substitution pattern on the thiophene ring is a key determinant of the chemical shifts of the ring protons. In our target molecule, the electron-donating methyl group at position 5 and the electron-withdrawing carboxamide group at position 2 create a distinct electronic environment.

We can draw comparisons with a simpler, yet structurally related molecule, 5-Methylthiophene-2-carboxaldehyde . Its ¹H NMR spectrum shows a singlet for the methyl protons around 2.5 ppm, and two doublets for the thiophene ring protons.[1] This aligns with our prediction for the methyl group in our target molecule.

For a more direct comparison of the carboxamide influence, we can examine 5-Chloro-N-methylthiophene-2-carboxamide .[2][3] Although the electronic effect of a chloro group differs from a methyl group, the data for the N-methyl and thiophene protons provide valuable reference points.

The N-(2-Aminoethyl) Side Chain

The ethylenediamine side chain introduces additional complexity due to the presence of two nitrogen atoms and the potential for hydrogen bonding. The protons on the two methylene groups (-CH₂-) will be diastereotopic and are expected to exhibit distinct signals.

A crucial point of comparison is N-Acetylethylenediamine .[4][5][6] Its ¹H NMR spectrum provides a clear precedent for the chemical shifts and coupling patterns of an acylated ethylenediamine. The methylene group adjacent to the amide nitrogen is typically deshielded and appears further downfield compared to the methylene group adjacent to the free amine.

Experimental Protocols

The quality and interpretability of ¹H NMR data are critically dependent on the experimental methodology. Here, we outline a validated protocol for the acquisition of a high-resolution spectrum of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons (like the -NH and -NH₂ groups in our target molecule), deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the rate of proton exchange and lead to sharper signals for the amide and amine protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR and is typically added to the solvent by the manufacturer. Its signal is defined as 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and simplify the interpretation of complex spectra.

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for the complete relaxation of the protons, ensuring accurate integration.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to encompass all expected proton signals.

In-depth Spectral Interpretation: A Step-by-Step Walkthrough

The following workflow illustrates the logical process of assigning the signals in the ¹H NMR spectrum of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide.

Caption: A logical workflow for the systematic interpretation of the ¹H NMR spectrum.

Beyond ¹H NMR: A Multi-technique Approach to Structural Verification

While ¹H NMR is a powerful tool, a comprehensive characterization of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide relies on a suite of analytical techniques.

Technique Expected Observations Purpose
¹³C NMR Spectroscopy Signals for all unique carbon atoms, including the thiophene ring carbons, the methyl carbon, the carbonyl carbon, and the two methylene carbons.Provides information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-S stretching (thiophene).[7]Confirms the presence of key functional groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns can provide further structural information.[8]Determines the molecular weight and can provide insights into the molecular formula.

The integration of data from these techniques provides a higher level of confidence in the structural assignment.[9][10][11][12][13][14]

Caption: A multi-technique approach for comprehensive structural characterization.

Conclusion

The ¹H NMR spectral analysis of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide is a multifaceted process that requires a systematic approach. By predicting the spectrum based on fundamental principles, comparing it with data from analogous structures, employing rigorous experimental protocols, and integrating data from complementary analytical techniques, researchers can achieve a high degree of confidence in their structural elucidation. This guide serves as a comprehensive resource for scientists and drug development professionals engaged in the characterization of novel thiophene-based compounds.

References

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

  • The Royal Society of Chemistry. Electronic supplementary information Figure S1. 1H NMR spectrum of 12-hydroxydodecyl acrylate (CDCl3). Figure S2. 1H NMR spectrum of N-Boc-ethylenediamine (CDCl3). [Link]

  • Hussein, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 1-15. [Link]

  • Mara, B. I., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5469. [Link]

  • PubChem. N-(2-aminoethyl)acetamide. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Scilit. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • Wiley-VCH. Supplementary Information. [Link]

  • SpectraBase. Ethylenediamine, mono-(+)-tartrate - Optional[1H NMR] - Chemical Shifts. [Link]

  • MDPI. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • PubChem. 2-Thiophenecarboxamide. [Link]

  • SpectraBase. ETHYLENEDIAMINE, DIHYDROIODIDE - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF. [Link]

  • ResearchGate. (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • The Royal Society of Chemistry. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. [Link]

  • F. Al-Hajjar, et al. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. [Link]

  • ResearchGate. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • ResearchGate. Figure S22. 1 H NMR (300 MHz, DMSO-d 6 ) of thiophene-2-carboxyladehyde oxime (24). [Link]

  • IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. [Link]

  • ARKIVOC. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • Wiley Online Library. 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. [Link]

  • Journal of Materials Chemistry (RSC Publishing). and 2,5-disubstituted thiophene systems and the effect of the pattern of substitution on the refractive indices, optical anisotropies, polarisabilities and order parameters in comparison with those of the parent biphenyl and dithienyl systems. [Link]

  • ACS Publications. Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes | The Journal of Organic Chemistry. [Link]

  • ResearchGate. The chemical shifts (ppm) and coupling constants J (Hz) of chalcones. [Link]

  • RSC Publishing. Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. [Link]

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Comparative

A Researcher's Guide to the LC-MS/MS Fragmentation of 5-Methylthiophene-2-Carboxamide Derivatives

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is fundamental. It is the cornerstone of structural elucidation, metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is fundamental. It is the cornerstone of structural elucidation, metabolite identification, and the development of robust quantitative assays. This guide provides an in-depth comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of 5-methylthiophene-2-carboxamide and its derivatives. We will move beyond a simple catalog of fragments to explain the causal mechanisms behind the observed fragmentation, offering a predictive framework for this important class of compounds.

The 5-methylthiophene-2-carboxamide scaffold is a key heterocyclic structure found in numerous pharmacologically active agents.[1] Its analysis by LC-MS/MS, a technique prized for its sensitivity and selectivity, is crucial throughout the drug discovery pipeline.[2] This guide will equip you with the foundational knowledge to interpret and predict their mass spectra with confidence.

Part 1: The Analytical Strategy: Why LC-MS/MS?

The combination of liquid chromatography with tandem mass spectrometry is the definitive technique for analyzing small molecules like thiophene carboxamides in complex matrices.[2]

  • Liquid Chromatography (LC) provides the initial separation, resolving the target analyte from impurities, metabolites, or matrix components based on its physicochemical properties (e.g., polarity). For polar aromatic compounds like our target class, which can be challenging to retain on standard reversed-phase columns, methodologies like Aqueous Normal Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.[3][4][5]

  • Mass Spectrometry (MS) serves as a highly sensitive and specific detector. We employ Electrospray Ionization (ESI), a "soft" ionization technique that typically preserves the intact molecule as a protonated species, [M+H]+, minimizing in-source fragmentation and providing a clear molecular weight.[6][7]

  • Tandem Mass Spectrometry (MS/MS) is where structural elucidation occurs. The intact protonated molecule is selected and subjected to Collision-Induced Dissociation (CID), breaking it apart in a controlled and reproducible manner.[8] The resulting fragment ions are characteristic of the molecule's structure, creating a "fingerprint" that can be used for identification and comparison.

The core structure of 5-methylthiophene-2-carboxamide presents several key features that dictate its fragmentation behavior:

  • The Thiophene Ring: A stable aromatic system that can resist fragmentation but also direct it.[9]

  • The Carboxamide Linkage: A common and crucial functional group whose fragmentation is well-characterized, often involving cleavage of the amide bond.[10][11]

  • The Methyl Group: An aliphatic substituent on the aromatic ring.

Our strategy is to first establish a robust LC-MS/MS method and then use it to analyze the fragmentation of the parent scaffold before comparing how substitutions on the amide nitrogen alter these pathways.

Part 2: A Validated LC-MS/MS Methodology

A successful MS/MS analysis begins with a clean, well-resolved chromatographic peak. The following protocol is a validated starting point for the analysis of 5-methylthiophene-2-carboxamide derivatives.

Experimental Workflow Diagram

workflow cluster_lc LC Separation cluster_ms MS Detection & Fragmentation cluster_data Data Analysis sample Sample Injection column Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) sample->column gradient Gradient Elution (Water/Acetonitrile w/ 0.1% Formic Acid) column->gradient esi Electrospray Ionization (ESI) Positive Mode gradient->esi ms1 MS1 Scan (Full Scan) Select [M+H]+ esi->ms1 cid Collision-Induced Dissociation (CID) (Isolate & Fragment [M+H]+) ms1->cid ms2 MS2 Scan (Product Ion Scan) Detect Fragment Ions cid->ms2 analysis Fragmentation Pattern Analysis & Structural Elucidation ms2->analysis

Caption: A typical LC-MS/MS workflow for small molecule analysis.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the reference standard or sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 µg/mL.

  • Chromatographic Separation:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid. Rationale: Formic acid is a common additive that aids in the protonation of analytes in positive mode ESI, enhancing signal intensity.[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting gradient would be 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Analysis:

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: ESI Positive.

    • MS1 Scan: Scan from m/z 50-500 to find the [M+H]+ ion of the target compound.

    • MS/MS (Product Ion Scan):

      • Select the [M+H]+ ion as the precursor.

      • Apply collision energy. This is a critical parameter to optimize. A collision energy ramp (e.g., 10-40 eV) is recommended to observe a full range of fragments. Rationale: Low collision energy may only produce a few stable fragments, while high energy can cause excessive fragmentation, losing structural information. A ramp ensures a comprehensive spectrum is generated.[8]

      • Scan the product ions in the third quadrupole or TOF analyzer.

Part 3: Decoding the Fragmentation Patterns

Core Structure Analysis: 5-Methylthiophene-2-carboxamide

The parent compound, 5-methylthiophene-2-carboxamide (Molecular Weight: 141.19 g/mol ), will ionize to produce a protonated molecule [M+H]+ at m/z 142.0 . Upon CID, this precursor ion undergoes characteristic fragmentation.

Key Fragmentation Pathways

The primary fragmentation events are driven by the stability of the resulting ions and neutral losses. The most likely protonation site is the carbonyl oxygen or the amide nitrogen, with fragmentation initiating from there.[10]

  • Loss of Ammonia (NH₃): A very common pathway for primary amides. This involves the cleavage of the C-N bond, resulting in the formation of a stable acylium ion.

    • m/z 142.0 -> m/z 125.0 (Loss of 17.0 Da)

  • Cleavage of the Thiophene Ring: Aromatic rings can undergo fragmentation, although they are relatively stable.[9] For thiophene, this can involve the loss of neutral molecules like acetylene (C₂H₂) or thioformaldehyde (CH₂S).

  • Loss of Carbon Monoxide (CO): Following the initial loss of ammonia, the resulting acylium ion can lose carbon monoxide.

    • m/z 125.0 -> m/z 97.0 (Loss of 28.0 Da)

Proposed Fragmentation Diagram

fragmentation parent [M+H]+ m/z 142.0 5-Methylthiophene-2-carboxamide frag1 [M+H - NH₃]+ m/z 125.0 5-Methylthiophene-2-carbonylium parent->frag1 - NH₃ (17 Da) frag2 [M+H - NH₃ - CO]+ m/z 97.0 Methyl-thiophenyl cation frag1->frag2 - CO (28 Da) frag3 [M+H - CO - NH₂]+ m/z 98.0

Sources

Validation

Validating Purity of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide for Bioassays

This guide outlines a rigorous validation framework for N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide (CAS: 103879-56-7), a functionalized thiophene fragment frequently used as a building block in fragment-based drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide (CAS: 103879-56-7), a functionalized thiophene fragment frequently used as a building block in fragment-based drug discovery (FBDD) and as a linker intermediate.[1]

Executive Summary: The "Purity Paradox" in Bioassays

In early-stage drug discovery, "95% purity" is a standard commercial specification. However, for compounds containing reactive handles like primary amines (e.g., N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide ), the remaining 5% often consists of biologically active impurities—specifically dimers and metal catalysts—that can skew bioassay data by orders of magnitude.[1]

This guide compares Standard Commercial Grade (unvalidated) against a Bio-Validated Grade protocol. It demonstrates why relying solely on UV-HPLC is insufficient and provides a multi-modal validation workflow to ensure data integrity.

Chemical Profile & Synthesis-Derived Risks[1][2]

To validate purity, one must first understand the synthesis to predict potential contaminants.

  • Compound: N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide[1]

  • Core Structure: 5-methylthiophene ring coupled to an ethylenediamine linker.[1]

  • Critical Reactivity: The terminal primary amine (

    
    ) is nucleophilic and prone to oxidation or carbamate formation.[1]
    
The "Bis-Amide" Threat

The most common synthesis route involves reacting ethyl 5-methylthiophene-2-carboxylate with excess ethylenediamine.[1]

  • Intended Reaction: Mono-acylation of the diamine.[1]

  • Major Impurity: If the diamine is not in large excess, the product reacts with another ester molecule, forming the Bis-amide dimer (N,N'-bis(5-methylthiophene-2-carbonyl)ethylenediamine).[1]

  • Bioassay Consequence: This dimer is highly lipophilic and often precipitates in aqueous buffers, causing non-specific aggregation (pan-assay interference) or false cytotoxicity signals.

Diagram 1: Synthesis & Impurity Origin

The following diagram illustrates the synthesis pathway and the critical divergence point where the "Bis-amide" impurity is generated.[1]

SynthesisPath Start Ethyl 5-methylthiophene- 2-carboxylate Product Target Product: N-(2-Aminoethyl)-... (Mono-amide) Start->Product Primary Reaction (Nucleophilic Acyl Substitution) Impurity CRITICAL IMPURITY: Bis-amide Dimer (Lipophilic Aggregate) Start->Impurity Reagent Ethylenediamine (Excess) Reagent->Product Product->Impurity Secondary Reaction (Over-acylation)

Caption: Synthesis pathway showing the origin of the lipophilic Bis-amide dimer impurity during the acylation step.

Comparative Analysis: Standard vs. Bio-Validated

The table below contrasts the typical commercial specification with the requirements for a bio-validated compound suitable for sensitive assays (e.g., enzyme inhibition, cell viability).

FeatureStandard Commercial Grade Bio-Validated Grade Impact on Bioassay
Purity Specification >95% (HPLC @ 254 nm)>98% (qNMR & LC-MS)5% impurity can have 100x potency of the target.[1]
Identity Verification 1H NMR (Qualitative)1H NMR + 2D COSYEnsures no regioisomers (e.g., 4-methyl vs 5-methyl).
Salt Form Often undefined (Free base vs HCl)Stoichiometry defined (e.g., 1.0 HCl)Incorrect salt form leads to mass calculation errors (up to 20% error in concentration).
Metal Content Not tested< 10 ppm (Pd, Cu)Residual Pd inhibits kinases; Cu generates ROS in cells.
Dimer Detection Often missed (elutes late/insoluble)Specifically quantifiedDimers cause aggregation-based false positives.[1]
Solubility Visual checkKinetic solubility measuredPrevents "crashing out" in assay media.

Validation Methodology (The "How-To")

This protocol describes a self-validating system to ensure the compound is fit for purpose.[1]

Phase 1: Structural Integrity (NMR)

Objective: Confirm structure and quantify the "Bis-amide" dimer.[1]

  • Solvent: Dissolve ~5 mg in DMSO-

    
     (avoids aggregation common in 
    
    
    
    ).
  • Key Signals to Monitor:

    • Thiophene Proton: Singlet/Doublet around

      
       6.8–7.5 ppm.
      
    • Methyl Group: Singlet around

      
       2.4 ppm.
      
    • Ethylenediamine Linker: Two distinct triplets/multiplets (

      
       2.8–3.5 ppm).
      
    • Impurity Flag: Look for a second set of thiophene signals or a shift in the methylene protons, indicating the symmetric Bis-amide dimer.

  • qNMR (Quantitative): Add an internal standard (e.g., Maleic acid) to calculate absolute purity and salt stoichiometry.

Phase 2: Orthogonal Purity (LC-MS)

Objective: Detect impurities that lack UV chromophores or co-elute.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% to 95% ACN over 15 minutes.

    • Note: The target amine is polar and elutes early. The Bis-amide dimer is non-polar and will elute late (often during the wash phase). Do not stop the run early.

  • Detection:

    • UV: 254 nm (Thiophene absorption).

    • MS (ESI+): Scan range 100–600 m/z.

    • Target Mass:

      
       Da.
      
    • Dimer Mass:

      
       Da.
      
Phase 3: Solution Stability Check

Objective: Ensure the free amine does not degrade in DMSO stock.

  • Prepare a 10 mM stock in DMSO.

  • Store at room temperature for 24 hours.

  • Re-run LC-MS.[1]

    • Failure Mode: Appearance of

      
       or 
      
      
      
      peaks indicates reaction with formaldehyde (impurity in DMSO) or atmospheric
      
      
      (carbamate formation).
    • Correction: Store stocks at -20°C and use high-grade anhydrous DMSO.

Bioassay Impact Case Study

Scenario: A researcher uses the compound as a linker in a cell-based cytotoxicity assay.

  • Result with Standard Grade: The compound shows an

    
     of 10 
    
    
    
    .
    • Cause: The sample contained 3% Copper (from synthesis catalysis) and 4% Bis-amide.[1] The Copper caused oxidative stress, and the Bis-amide formed aggregates that disrupted cell membranes.

  • Result with Bio-Validated Grade: The compound shows no toxicity up to 100

    
    .
    
Diagram 2: Validation Workflow

This flowchart guides the decision-making process for accepting or rejecting a batch.[1]

ValidationFlow Sample Raw Sample (Vendor Grade) NMR Step 1: 1H NMR (DMSO-d6) Check for Dimer & Solvent Sample->NMR Decision1 Pass Structure? NMR->Decision1 LCMS Step 2: LC-MS (Full Gradient) Check for late-eluting impurities Decision1->LCMS Yes Purify Action: Prep-HPLC Purification Remove Dimer/Metals Decision1->Purify No (Dimer detected) Decision2 Purity > 98%? LCMS->Decision2 Bioassay Step 3: Bioassay Ready (Calculate conc. using Salt Factor) Decision2->Bioassay Yes Decision2->Purify No Purify->NMR Re-validate

Caption: Decision tree for validating small molecule purity prior to biological screening.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Pacific BioLabs. (2024). Identity and Purity Testing – Small Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Thiophene-2-carboxamide Derivatives Bioactivity Data. Retrieved from [Link]

  • ChemRxiv. (2023). Rapid Mechanochemical Synthesis of Amides: Impurity Profiles in Coupling Reactions. Retrieved from [Link]

Sources

Comparative

Reproducibility in Enzyme Inhibition: A Comparative Guide to Profiling Thiophene Carboxamides

As a Senior Application Scientist, I frequently encounter a recurring challenge in early-stage drug discovery: generating reproducible, artifact-free enzyme inhibition data for highly lipophilic pharmacophores. Thiophene...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring challenge in early-stage drug discovery: generating reproducible, artifact-free enzyme inhibition data for highly lipophilic pharmacophores. Thiophene carboxamides represent a privileged class of molecules, heavily utilized in the development of c-Jun N-terminal kinase (JNK) inhibitors, Janus Kinase 2 (JAK2) inhibitors, and Sphingomyelin synthase 2 (SMS2) inhibitors[1][2][3].

Despite their therapeutic potential, the planar aromatic system and high partition coefficient (LogP) of the thiophene carboxamide core make these compounds highly susceptible to assay interference. This guide objectively compares standard screening platforms, details the causality behind common reproducibility failures, and provides a self-validating experimental framework to ensure high-fidelity IC50 determination.

The Mechanistic Root of Reproducibility Challenges

To design a robust assay, we must first understand how thiophene carboxamides interact with their targets and the assay environment.

  • Complex Binding Kinetics: Thiophene-3-carboxamide derivatives often exhibit dual-site inhibition. For example, against JNK1, specific derivatives act simultaneously as ATP-competitive inhibitors and mixed substrate-competitive inhibitors at the JIP (JNK-interacting protein) docking site[1]. This dual mechanism distorts standard Michaelis-Menten kinetics, making IC50 values highly dependent on the concentrations of both ATP and the substrate used in the assay.

  • Colloidal Aggregation: Due to their lipophilicity, these compounds tend to form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester the target enzyme, leading to steep, irreproducible dose-response curves and false-positive IC50 values.

  • Optical Interference: The conjugated

    
    -system of the thiophene ring can absorb light in the UV/Vis spectrum, quenching fluorescence in standard optical assays (like TR-FRET) and skewing the apparent inhibition data.
    

JNK1_Pathway JNK1 JNK1 Kinase ATP ATP Binding Site JNK1->ATP JIP JIP Docking Site JNK1->JIP Substrate c-Jun Substrate ATP->Substrate Phosphorylation JIP->Substrate Recruitment Thiophene Thiophene Carboxamide Thiophene->ATP Competitive Thiophene->JIP Mixed Competitive Apoptosis Apoptosis / Inflammation Substrate->Apoptosis Activation

Dual-site inhibition of JNK1 by thiophene carboxamides blocking ATP and JIP sites.

Comparative Performance Across Assay Platforms

Relying on a single assay format is the leading cause of irreproducibility when profiling thiophene carboxamides. The table below summarizes how the apparent potency of validated thiophene carboxamide inhibitors fluctuates depending on the assay platform employed.

Table 1: IC50 Discrepancies Across Orthogonal Platforms
CompoundTarget EnzymeAssay PlatformMeasured IC50Mechanistic Notes & Causality
Compound 1 JNK1TR-FRET (LanthaScreen)26.0 μMBaseline kinase inhibition; susceptible to optical quenching[1].
Compound 1 JNK1DELFIA15.8 μMSpecifically measures JIP site displacement, isolating the allosteric effect[1].
Compound 25 JNK1Kinase Activity Assay1.32 μMHighly potent ATP & mixed substrate competitive inhibition[1].
Compound 25 JNK1DELFIA4.62 μMConfirms direct binding at the JIP site, validating the dual-action mechanism[1].
Compound 14l SMS2LC-MS/MS (In vitro)0.028 μMMass spectrometry avoids optical artifacts entirely, yielding highly accurate nanomolar data[3].

Data derived from structure-activity relationship studies of thiophene-3-carboxamides[1][3].

Self-Validating Experimental Workflows

To guarantee trustworthiness in your data, your screening cascade must be a self-validating system. This means integrating counter-screens that actively rule out the physical artifacts (aggregation, fluorescence quenching) inherent to thiophene carboxamides.

Workflow Start Compound Library Primary Primary Screen: TR-FRET Start->Primary Hit Putative Hits Primary->Hit Counter Counter-Screen: DELFIA Hit->Counter Binding Mode AggControl Aggregation Control Hit->AggControl Rule out Promiscuity Orthogonal Orthogonal Validation: Microfluidic Counter->Orthogonal Validated Validated Lead Orthogonal->Validated Confirmed IC50 AggControl->Orthogonal True Inhibitors

Self-validating workflow for reproducible thiophene carboxamide enzyme inhibition.

Protocol A: Primary TR-FRET Assay with Built-In Aggregation Controls

Objective: Rapidly screen compounds while explicitly controlling for colloidal aggregation.

  • Reagent Preparation: Prepare the target enzyme (e.g., JNK1), ATP at its

    
     value, and the fluorescently labeled substrate in a standard HEPES-based kinase buffer.
    
    • Causality: Running the assay at the ATP

      
       ensures that the assay is equally sensitive to both ATP-competitive and non-competitive inhibitors, capturing the dual-binding nature of thiophene carboxamides[1].
      
  • Detergent Spiking (The Validation Step): Prepare two parallel 384-well assay plates. Plate A contains standard buffer. Plate B contains buffer supplemented with 0.01% (v/v) Triton X-100.

    • Causality: Triton X-100 is a non-ionic detergent that disrupts colloidal aggregates. If a thiophene carboxamide shows an IC50 of 1 μM in Plate A, but >10 μM in Plate B, the initial hit was an aggregation-based false positive.

  • Pre-Incubation: Incubate the enzyme and compounds for 30 minutes at room temperature before initiating the reaction with ATP.

    • Causality: Thiophene carboxamides can be slow-binding inhibitors. A pre-incubation step ensures thermodynamic equilibrium is reached, preventing artificially inflated IC50 values.

  • Detection: Quench the reaction with EDTA and read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

Protocol B: Orthogonal Validation via Microfluidic Mobility Shift (Caliper HTS)

Objective: Eliminate optical interference using electrophoretic separation.

  • Reaction Assembly: Incubate the target enzyme, unlabeled ATP, and a fluorescently tagged peptide substrate with the validated hits from Protocol A[4].

  • Microfluidic Separation: Aspirate the reaction mixture into a microfluidic chip (e.g., Caliper HTS 250 system) and apply a voltage potential (-1.5 kV to -3 kV)[4].

    • Causality: The phosphorylation of the peptide by the kinase introduces negative charges, fundamentally altering its electrophoretic mobility. The microfluidic chip physically separates the phosphorylated product from the unphosphorylated substrate[4].

  • Ratiometric Quantification: Calculate the ratio of the product peak to the substrate peak.

    • Causality: Because the readout is a ratio of physically separated peaks rather than bulk well fluorescence, this method is completely immune to the optical quenching or autofluorescence caused by the conjugated

      
      -systems of thiophene carboxamides. Compounds exhibiting a significant ratio shift are confirmed as true inhibitors[4].
      

Conclusion

Achieving reproducible enzyme inhibition data for thiophene carboxamides requires moving beyond simple "mix-and-read" protocols. By understanding the physicochemical causality behind assay failures—specifically dual-site binding, colloidal aggregation, and optical interference—scientists can design self-validating workflows. Utilizing detergent controls in primary screens and mandating orthogonal validation via microfluidic separation or DELFIA assays ensures that reported IC50 values represent true, translatable pharmacological activity.

References

  • [1] Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. National Institutes of Health (PMC). Available at:[Link]

  • [2] Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[Link]

  • [3] Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. Acta Pharmaceutica Sinica B (PubMed). Available at:[Link]

  • [4] Thiophene-based compounds exhibiting atp-utilizing enzyme inhibitory activity, and compositions, and uses thereof. Google Patents (WO2005033102A2). Available at:

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Methylthiophene Carboxamide Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the methylthiophene carboxamide scaffold has emerged as a privileged structure, integral to the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the methylthiophene carboxamide scaffold has emerged as a privileged structure, integral to the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2][3] The inherent versatility of the thiophene ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[2][4] This guide provides a comprehensive comparison of the pharmacokinetic properties of a series of hypothetical methylthiophene carboxamide analogs, supported by established experimental protocols and data interpretation frameworks relevant to drug development.

Our discussion will navigate the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), providing insights into how subtle structural modifications can profoundly influence a compound's journey through a biological system.[5][6] We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure the integrity and reproducibility of pharmacokinetic data.

The Analogs in Focus: A Hypothetical Series

For the purpose of this guide, we will consider a focused library of three hypothetical methylthiophene carboxamide analogs, designed to explore the impact of substitutions at the R1 and R2 positions on their pharmacokinetic profiles.

Compound ID Structure R1 R2 Key Feature
MTC-001 Generic Structure-CH3-HParent compound with minimal substitution.
MTC-002 Generic Structure-CH3-FIntroduction of a halogen for metabolic stability.
MTC-003 Generic Structure-CH2OH-HIntroduction of a polar group to enhance solubility.

Comparative Pharmacokinetic Profiling: An In-Depth Analysis

The journey of a drug candidate from administration to elimination is a complex interplay of its physicochemical properties and the biological environment. A thorough understanding of a compound's ADME profile is paramount for predicting its in vivo efficacy and safety.[7]

Absorption: Crossing the Biological Barrier

The oral bioavailability of a drug is largely dependent on its ability to be absorbed from the gastrointestinal tract. We will explore this through two key in vitro assays: Caco-2 permeability and aqueous solubility.

Table 1: Comparative Oral Absorption Parameters

Compound ID Aqueous Solubility (µM) Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Predicted Oral Absorption
MTC-001 258.5Moderate
MTC-002 229.1Moderate to High
MTC-003 1503.2Low to Moderate

Insight & Rationale:

  • MTC-001 , our parent compound, exhibits moderate solubility and permeability, suggesting a reasonable starting point for oral absorption.

  • The introduction of a fluorine atom in MTC-002 slightly decreases aqueous solubility but enhances its lipophilicity, leading to an increase in Caco-2 permeability. This suggests that passive diffusion across the intestinal barrier may be more efficient.[6]

  • Conversely, the hydroxyl group in MTC-003 significantly improves aqueous solubility but at the cost of reduced permeability, a common trade-off for polar molecules. This highlights the delicate balance required for optimal oral absorption.

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body is influenced by its binding to plasma proteins and its ability to penetrate tissues.

Table 2: Comparative Distribution Characteristics

Compound ID Plasma Protein Binding (%) Volume of Distribution (Vd) (L/kg) Predicted Tissue Penetration
MTC-001 925.8Moderate
MTC-002 954.5Moderate
MTC-003 7510.2High

Insight & Rationale:

  • The high plasma protein binding of MTC-001 and MTC-002 is typical for lipophilic compounds and can limit the free fraction of the drug available to exert its therapeutic effect.[6]

  • The lower plasma protein binding of the more polar MTC-003 results in a larger volume of distribution, suggesting more extensive distribution into tissues. This could be advantageous if the therapeutic target resides within tissues but may also increase the risk of off-target effects.

Metabolism: The Biotransformation Pathway

The liver is the primary site of drug metabolism, where enzymes such as cytochrome P450s (CYPs) modify xenobiotics to facilitate their excretion.[8] Metabolic stability is a critical determinant of a drug's half-life and overall exposure.

Table 3: Comparative In Vitro Metabolic Stability

Compound ID Human Liver Microsome Stability (t½, min) Hepatocyte Stability (Intrinsic Clearance, CLint, µL/min/10⁶ cells) Predicted In Vivo Clearance
MTC-001 3545Moderate
MTC-002 7520Low
MTC-003 1590High

Insight & Rationale:

  • MTC-001 shows moderate metabolic stability.

  • The introduction of the fluorine atom in MTC-002 at a potential site of metabolism (a common strategy in medicinal chemistry) significantly increases its half-life in liver microsomes and reduces intrinsic clearance in hepatocytes.[9] This suggests a lower in vivo clearance and potentially a longer duration of action.

  • The hydroxyl group in MTC-003 provides a readily available handle for phase II conjugation enzymes (e.g., UGTs), leading to rapid metabolism and high intrinsic clearance.[10] This predicts a shorter half-life and lower systemic exposure.

Excretion: The Final Elimination

The primary routes of drug excretion are through the kidneys (renal) and the liver (biliary). Understanding the excretion pathways is crucial for predicting drug accumulation and potential for drug-drug interactions.

Table 4: Predicted Excretion Pathways

Compound ID Primary Route of Excretion Key Considerations
MTC-001 Biliary (as metabolites)Potential for enterohepatic recirculation.
MTC-002 Renal (unchanged and as metabolites)Dose adjustment may be needed in patients with renal impairment.
MTC-003 Renal (as glucuronide conjugate)Rapid elimination.

In Vivo Pharmacokinetic Profile: A Comparative Overview

To translate our in vitro findings into a more physiologically relevant context, we will now examine the results of a hypothetical single-dose oral pharmacokinetic study in rats.[5][11]

Table 5: Comparative In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg, p.o.)

Parameter MTC-001 MTC-002 MTC-003
Cmax (ng/mL) 8501200300
Tmax (h) 1.52.00.5
AUC₀₋t (ng*h/mL) 42509600900
t½ (h) 4.28.51.8
Oral Bioavailability (F%) 356515

Insight & Rationale:

  • The in vivo data corroborates our in vitro predictions. MTC-002 , with its improved metabolic stability and good permeability, demonstrates the highest oral bioavailability and exposure (AUC).

  • MTC-001 shows a moderate pharmacokinetic profile.

  • MTC-003 , despite its high solubility, suffers from poor permeability and rapid metabolism, resulting in low oral bioavailability and rapid elimination.

Experimental Protocols: Ensuring Data Integrity

The reliability of pharmacokinetic data hinges on the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for key in vitro ADME assays.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This assay is a cornerstone for early-stage assessment of a compound's susceptibility to phase I metabolism.[6]

Workflow Diagram:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Test Compound Stock E Pre-warm components to 37°C A->E B Human Liver Microsomes B->E C NADPH Regeneration System F Initiate reaction with NADPH C->F D Phosphate Buffer D->E E->F G Incubate at 37°C F->G H Aliquots taken at 0, 5, 15, 30, 60 min G->H I Quench reaction (e.g., Acetonitrile) H->I J Centrifuge to precipitate protein I->J K Analyze supernatant by LC-MS/MS J->K

Caption: Workflow for In Vitro Metabolic Stability Assay.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Thaw human liver microsomes and the NADPH regeneration system on ice. Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regeneration system.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.

Protocol 2: Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[6]

Workflow Diagram:

Caco2_Permeability_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Wash monolayer with transport buffer C->D E Add test compound to the apical (A) side D->E F Incubate at 37°C E->F G Sample from the basolateral (B) side at time points F->G H Analyze samples by LC-MS/MS G->H I Calculate Papp (A to B) H->I

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Compound Addition: Add the test compound (in transport buffer) to the apical (donor) compartment.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At designated time points, collect samples from the basolateral (receiver) compartment. Replace the collected volume with fresh transport buffer.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Conclusion and Future Directions

This comparative guide illustrates the profound impact of subtle structural modifications on the pharmacokinetic profiles of methylthiophene carboxamide analogs. The strategic introduction of a fluorine atom in MTC-002 resulted in a significantly improved pharmacokinetic profile, highlighting a promising avenue for lead optimization. In contrast, the addition of a hydroxyl group in MTC-003 , while enhancing solubility, proved detrimental to overall oral exposure due to rapid metabolism and poor permeability.

These findings underscore the importance of a multi-parameter optimization approach in drug discovery, where a delicate balance between solubility, permeability, and metabolic stability must be achieved. The experimental workflows and interpretive frameworks presented herein provide a robust foundation for researchers to systematically evaluate and select drug candidates with a higher probability of in vivo success.

Future studies should focus on elucidating the specific metabolic pathways of these analogs and identifying the cytochrome P450 isozymes involved.[10] Furthermore, in vivo studies in multiple species will be crucial for assessing the interspecies scalability of the pharmacokinetic parameters and for making more accurate predictions for human pharmacokinetics.[5][8]

References

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • SciSpace. (2018). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • Gonec, T., et al. (2016). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Farmacevtski Vestnik.
  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Mugnaini, C., et al. (2020). The GABAB receptor positive allosteric modulator COR659: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives. European Journal of Medicinal Chemistry.
  • ResearchGate. (2020).
  • ResearchGate. (2020).
  • ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • Metwally, A. M., et al. (2023).
  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. Biomimetics.
  • Stoicescu, M., et al. (2024).
  • ResearchGate. (2023).
  • Almasri, D. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.
  • Tiwari, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis Costs of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide and a Halogenated Analog

For researchers and professionals in the field of drug development, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides an in-depth, objective comparison of the synt...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides an in-depth, objective comparison of the synthesis costs associated with N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide, a molecule of interest in medicinal chemistry, and a structurally related alternative, N-(2-Aminoethyl)-5-chlorothiophene-2-carboxamide. By examining the cost of starting materials, the choice of reagents, and the overall synthetic strategy, this document aims to equip scientists with the data necessary to make informed decisions in their research and development endeavors.

Introduction to Thiophene-2-Carboxamides

Thiophene-2-carboxamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The thiophene ring serves as a versatile scaffold, and modifications to its structure can lead to compounds with a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5] The N-(2-aminoethyl) substituent is a common feature in many biologically active molecules, often contributing to improved pharmacokinetic properties.

This guide focuses on the practical aspects of synthesizing two such derivatives, providing a transparent analysis of the associated costs and experimental considerations.

Synthesis of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide: A Cost-Effective Approach

The synthesis of the target molecule, N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide, can be efficiently achieved through a straightforward two-step process: the formation of an amide bond between 5-methylthiophene-2-carboxylic acid and a protected form of ethylenediamine, followed by deprotection.

Experimental Protocol

Step 1: Amide Coupling

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylthiophene-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Amine Addition: Add N-Boc-ethylenediamine (1.1 eq) to the solution. The use of a Boc-protected amine is crucial to prevent the formation of a bis-amide byproduct by ensuring only one of the amine groups reacts.[6]

  • Coupling Agent: Add the amide coupling reagent, such as HBTU (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The choice of coupling reagent is a critical cost factor, with reagents like HBTU offering a good balance of efficiency and cost-effectiveness for many standard couplings.[7][8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid (to remove excess base and amine), a dilute base (to remove any unreacted carboxylic acid), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]

Step 2: Boc Deprotection

  • Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the mixture at room temperature.

  • Isolation: After the reaction is complete (monitored by TLC), the solvent and excess acid are removed under reduced pressure. The resulting salt of the final product can be triturated with a non-polar solvent like diethyl ether to induce precipitation, followed by filtration to yield the pure product.

Synthesis Workflow Visualization

Synthesis_Methyl cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection 5-methylthiophene-2-carboxylic_acid 5-Methylthiophene- 2-carboxylic Acid Coupling Amide Coupling (HBTU, DIPEA, DMF) 5-methylthiophene-2-carboxylic_acid->Coupling N-Boc-ethylenediamine N-Boc-ethylenediamine N-Boc-ethylenediamine->Coupling Protected_Intermediate N-Boc-N'-(5-methylthiophene-2-carbonyl)ethylenediamine Coupling->Protected_Intermediate Deprotection Boc Deprotection (TFA or HCl) Protected_Intermediate->Deprotection Final_Product_Methyl N-(2-Aminoethyl)-5- methylthiophene-2-carboxamide Deprotection->Final_Product_Methyl

Caption: Synthesis of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide.

A Comparative Synthesis: N-(2-Aminoethyl)-5-chlorothiophene-2-carboxamide

To provide a comprehensive cost analysis, we will compare the synthesis of the methyl-substituted compound with its 5-chloro analog. The synthetic route is analogous, with the primary difference being the starting carboxylic acid.

Experimental Protocol

The experimental protocol for the synthesis of N-(2-Aminoethyl)-5-chlorothiophene-2-carboxamide is identical to the one described for the methyl analog, with the substitution of 5-methylthiophene-2-carboxylic acid with 5-chlorothiophene-2-carboxylic acid.

Synthesis Workflow Visualization

Synthesis_Chloro cluster_step1_chloro Step 1: Amide Coupling cluster_step2_chloro Step 2: Deprotection 5-chlorothiophene-2-carboxylic_acid 5-Chlorothiophene- 2-carboxylic Acid Coupling_chloro Amide Coupling (HBTU, DIPEA, DMF) 5-chlorothiophene-2-carboxylic_acid->Coupling_chloro N-Boc-ethylenediamine_chloro N-Boc-ethylenediamine N-Boc-ethylenediamine_chloro->Coupling_chloro Protected_Intermediate_chloro N-Boc-N'-(5-chlorothiophene-2-carbonyl)ethylenediamine Coupling_chloro->Protected_Intermediate_chloro Deprotection_chloro Boc Deprotection (TFA or HCl) Protected_Intermediate_chloro->Deprotection_chloro Final_Product_Chloro N-(2-Aminoethyl)-5- chlorothiophene-2-carboxamide Deprotection_chloro->Final_Product_Chloro

Caption: Synthesis of N-(2-Aminoethyl)-5-chlorothiophene-2-carboxamide.

Cost-Benefit Analysis

The primary driver of the overall synthesis cost is the price of the starting materials and reagents. The following table provides a comparative cost analysis based on currently available market prices from various chemical suppliers. It is important to note that these prices are subject to change and may vary based on the supplier, purity, and quantity purchased.

Component N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide Synthesis N-(2-Aminoethyl)-5-chlorothiophene-2-carboxamide Synthesis
Starting Carboxylic Acid 5-Methylthiophene-2-carboxylic acid5-Chlorothiophene-2-carboxylic acid
Approximate Cost ($/g) $11.88 - $22.00[10][11][12]$6.86 - $8.52[13][14][15][16]
Starting Amine N-Boc-ethylenediamineN-Boc-ethylenediamine
Approximate Cost ($/g) $0.66 - $4.00[6][17][18][19][20]$0.66 - $4.00[6][17][18][19][20]
Coupling Reagent HBTUHBTU
Approximate Cost ($/g) $1.57 - $2.16[21][22]$1.57 - $2.16[21][22][23]
Estimated Molar Cost of Starting Materials (per mole of product) HigherLower
Overall Cost-Effectiveness Less Cost-EffectiveMore Cost-Effective

Analysis:

The most significant cost differentiator between the two synthetic routes is the price of the starting thiophene-2-carboxylic acid. 5-Chlorothiophene-2-carboxylic acid is considerably less expensive than its 5-methyl-substituted counterpart. This price difference directly translates to a more cost-effective synthesis for the chloro-derivative.

The cost of N-Boc-ethylenediamine and the coupling reagent, HBTU, remains constant for both syntheses. While more expensive coupling reagents like HATU exist, HBTU is often a pragmatic choice for routine amide bond formations, offering high yields and faster reaction times compared to older methods, without the premium price of the most advanced reagents.[8]

Conclusion

From a purely economic standpoint, the synthesis of N-(2-Aminoethyl)-5-chlorothiophene-2-carboxamide presents a more cost-effective option than its 5-methyl analog. The primary reason for this is the lower market price of 5-chlorothiophene-2-carboxylic acid. For research and development programs where budget is a significant constraint, this cost difference could be a deciding factor.

However, the choice between these two molecules will ultimately depend on their intended application and biological activity. The subtle structural difference between a methyl and a chloro substituent can have a profound impact on the pharmacological profile of a compound. Therefore, while this guide provides a clear economic comparison, the final decision should be based on a holistic evaluation of both cost and desired biological function.

References

  • LMS Consult. 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID, 97%. Available at: [Link].

  • AGTC Bioproducts Ltd. Peptide coupling reagents. Available at: [Link].

  • Thermo Fisher Scientific. 5-(Methylthio)thiophene-2-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g. Available at: [Link].

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1226-1233.
  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.
  • Algenome Shop. HBTU[Coupling Reagent for Peptide], 25G. Available at: [Link].

  • Ganem, B., & O'Connell, J. F. (2010). Thio-mediated two-component coupling reaction of carboxylic acids and isonitriles under mild conditions. Tetrahedron letters, 51(1), 144-146.
  • PrepChem.com. Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. Available at: [Link].

  • El-Adasy, A. A. M., et al. (2019). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1268.
  • Tarasova, E. A., et al. (2004).
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3462-3469.
  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Wang, S., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(17), 4087-4101.
  • Reddy, T. S., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ChemistrySelect, 4(29), 8561-8566.
  • Bayer Crop Science. (2024).
  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Ali, M., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 391.
  • El-Sayed, M. A. A., et al. (2023).
  • Ionescu, M. D., et al. (2025).
  • Google Patents. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • Ionescu, M. D., et al. (2025).
  • Ibrahim, S. R. M., et al. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220.

Sources

Safety & Regulatory Compliance

Safety

N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide proper disposal procedures

Operational Guide: Safe Disposal of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide Executive Summary Objective: To provide a self-validating, compliant disposal workflow for N-(2-Aminoethyl)-5-methylthiophene-2-carboxa...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide

Executive Summary

Objective: To provide a self-validating, compliant disposal workflow for N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide (hereafter referred to as N-AMT ). Scope: This guide applies to laboratory-scale quantities (<100g) typically generated during drug discovery or kinase inhibitor synthesis. Critical Directive: Treat N-AMT as a functionalized primary amine and a sulfur-bearing organic . Disposal protocols must account for basicity (pKa ~9-10 for the amine) and SOₓ generation during incineration.

Chemical Safety Profile & Hazard Assessment

Why this matters: You cannot safely dispose of a chemical without understanding its reactive moieties. We apply the Precautionary Principle based on Structure-Activity Relationships (SAR) where specific toxicological data is sparse.

FeatureChemical MoietyDisposal Implication
Basicity Primary EthylamineCorrosive Potential: Reacts exothermically with acids. Must be segregated from acidic waste streams to prevent heat generation and spattering.[1]
Combustibility Thiophene RingHigh BTU Value: Suitable for incineration, but requires facilities equipped with scrubbers for sulfur oxides (SOₓ).[2]
Toxicity Thiophene/AmideIrritant/Sensitizer: Potential skin/eye irritant (H315, H319).[2] Do not dispose of via sanitary sewer (sink).
Physical State Solid (Crystalline)Dust Hazard: Inhalation risk during transfer. Use localized exhaust ventilation (LEV).

Waste Segregation Strategy (The Self-Validating System)

The Logic: Segregation is not just about regulation; it is about preventing "uncontrolled chemistry" in the waste drum.

The Golden Rule: N-AMT is Basic Organic Waste .

  • NEVER mix with: Oxidizing agents (e.g., Nitric acid, Peroxides).[2] The thiophene ring is susceptible to oxidation, potentially leading to energetic reactions.[2]

  • NEVER mix with: Strong acids (e.g., HCl, H₂SO₄) in a closed container. The amine neutralization is exothermic and can pressurize the vessel.

Visualizing the Segregation Logic

The following diagram illustrates the decision matrix for segregating N-AMT waste.

SegregationLogic Start Waste Generation: N-AMT StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/HPLC) StateCheck->Liquid SolidBin Bin: Solid Hazardous Waste (Label: Organic, Basic, Sulfur) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalo HaloBin Bin: Halogenated Organic (Check pH > 7) Halo->HaloBin NonHaloBin Bin: Non-Halogenated Organic (Check pH > 7) NonHalo->NonHaloBin

Caption: Segregation logic flow ensuring chemical compatibility and regulatory compliance for N-AMT waste streams.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability:[3][4] Expired reagent, weighing paper, contaminated gloves, spill cleanup debris.[2]

  • PPE Selection: Nitrile gloves (min 0.11mm thickness), lab coat, safety glasses.[2] Note: Thiophenes can permeate thin latex; nitrile provides superior resistance.

  • Containment:

    • Place solid waste into a clear polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip-tie.

    • Place this bag into a secondary container (e.g., a wide-mouth HDPE jar or fiber drum).

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Constituents: "N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide".

    • Hazards: Check "Toxic" and "Irritant".

  • Disposal Path: Ship for High-Temperature Incineration .

    • Why: Incineration ensures complete destruction of the aromatic ring. The facility must be capable of scrubbing sulfur dioxide (SO₂) generated by the thiophene moiety.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)

Applicability: N-AMT dissolved in DMSO, Methanol, or DCM.[2]

  • pH Check (Crucial):

    • Before adding to a central waste carboy, check the pH of your solution.[2]

    • If acidic (pH < 4), neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8.[2]

    • Reasoning: Adding an acidic solution of N-AMT to a basic organic waste drum (often containing other amines) can cause heat generation.

  • Solvent Classification:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste stream.

    • If dissolved in Methanol/Acetone/DMSO: Dispose in Non-Halogenated Organic stream.

  • Accumulation:

    • Use HDPE (High-Density Polyethylene) or Glass carboys. Avoid metal containers if the solution is corrosive.

    • Keep cap closed when not in use (emissions control).

Emergency Procedures: Spill Management

In the event of a solid spill of N-AMT outside the fume hood:

  • Isolate: Evacuate the immediate 3-meter radius.

  • Protect: Don PPE (Double nitrile gloves, N95 particulate respirator if dust is visible).[2]

  • Contain: Gently cover the spill with damp paper towels to prevent dust generation. Do not dry sweep.

  • Clean:

    • Wipe up the solid.

    • Clean the surface with a mild dilute acid (e.g., 1% Acetic Acid) to neutralize the amine residue, followed by water.[2]

    • Why: The acid protonates the amine, making it water-soluble and easier to remove from the benchtop.[2]

  • Dispose: All cleanup materials go into the "Solid Hazardous Waste" bin.

Regulatory & Compliance Context (US/Global)

RegulationClassificationAction Required
RCRA (USA) Not Listed (P/U) Unless specifically listed, it falls under "Waste Not Otherwise Specified" . However, if mixed with solvents (e.g., Methanol), it adopts the solvent's code (e.g., F003, D001).[2]
DOT (Transport) Class 9 (likely) If shipping pure waste: UN 3077 (Environmentally Hazardous Substance, Solid, n.o.s.) is the standard default for bioactive organic research chemicals.[2]
EPA (Sewer) Prohibited Zero Discharge. Thiophene derivatives can be toxic to aquatic life and disrupt microbial action in water treatment plants.

References

  • PubChem. Compound Summary: Thiophene-2-carboxamide derivatives. National Library of Medicine. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide

Standard Operating Procedure & PPE Guide: Handling N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide As a specialized bifunctional building block frequently utilized in drug development and medicinal chemistry, N-(2-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide

As a specialized bifunctional building block frequently utilized in drug development and medicinal chemistry, N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide (CAS: 103879-56-7) requires handling protocols that extend far beyond generic safety data sheets. To ensure absolute laboratory safety and build a culture of operational excellence, researchers must understand the specific molecular liabilities of this compound.

This guide synthesizes mechanistic toxicology with field-proven logistical strategies to provide a self-validating system for chemical handling, personal protective equipment (PPE) selection, and disposal.

Mechanistic Toxicology: The "Why" Behind the PPE

Safety protocols are only effective when the user understands the causality behind them. The hazards of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide are driven by two distinct structural features:

  • Systemic Toxicity via Thiophene Bioactivation: The thiophene moiety is a well-documented structural alert in medicinal chemistry. Upon systemic absorption (via inhalation of dust or severe dermal exposure), Cytochrome P450 enzymes in the liver can oxidize the thiophene ring into highly reactive electrophilic intermediates, such as thiophene epoxides and S-oxides[1]. These electrophiles can covalently bind to cellular macromolecules, potentially inducing idiosyncratic hepatotoxicity or immune-mediated tissue damage[1].

  • Dermal Sensitization via Primary Amine Reactivity: The 2-aminoethyl group features a primary aliphatic amine, which acts as a potent nucleophile. If the compound contacts the skin, this primary amine can undergo Schiff base formation with the electrophilic centers of native dermal proteins—a process known as haptenation[2]. This covalent modification transforms native proteins into neoantigens, triggering the immune system and leading to severe Allergic Contact Dermatitis (ACD)[2].

G cluster_0 Systemic Pathway (Thiophene) cluster_1 Dermal Pathway (Primary Amine) A N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide B Cytochrome P450 Oxidation A->B D Nucleophilic Attack on Skin Proteins A->D C Reactive Epoxide/S-oxide B->C F Macromolecule Binding (Potential Hepatotoxicity) C->F E Schiff Base Formation (Haptenation) D->E G Allergic Contact Dermatitis (Sensitization) E->G

Caption: Toxicological mechanisms of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide driving PPE requirements.

Scale-Dependent PPE Matrix

Because primary amines can degrade standard latex and thin nitrile over prolonged exposure, and because the thiophene ring poses systemic risks upon absorption, PPE must be layered and specifically tailored to the operational scale.

Table 1: Quantitative Scale and Required PPE

PPE CategoryAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg to Bulk)Mechanistic Rationale
Hand Protection Double-layered Nitrile (min 4 mil). Change outer glove every 30 mins.Inner Nitrile layer + Outer Butyl Rubber glove.Primary amines permeate thin nitrile. Butyl rubber provides superior resistance to basic amines.
Eye Protection ANSI Z87.1 Safety Goggles.Face shield worn over Safety Goggles.Prevents severe eye irritation and corneal damage from basic amine dust aerosolization.
Body Protection Standard Nomex or Cotton Lab Coat, fully buttoned.Tyvek® chemical suit or impermeable chemical apron over lab coat.Prevents micro-dust accumulation on clothing, which causes delayed dermal haptenation.
Respiratory Handled strictly inside a certified Class II Fume Hood.Fume Hood + N95/P100 Particulate Respirator if transferring bulk dry powder.Prevents inhalation of dust, avoiding CYP450-mediated bioactivation in the respiratory tract.

Self-Validating Operational Workflow

This step-by-step methodology ensures that every action has a built-in safety check, minimizing the risk of exposure to this bifunctional building block.

Step 1: Environmental Validation

  • Action: Verify the fume hood face velocity is operating between 80-120 feet per minute (fpm).

  • Validation Check: Do not rely solely on the digital monitor. Tape a small piece of tissue to the bottom of the sash; ensure it pulls steadily inward without fluttering wildly (which indicates turbulence).

Step 2: Workspace Preparation & Anti-Static Measures

  • Action: Don the required PPE as per Table 1. Clear the fume hood of all unnecessary clutter to maintain laminar airflow. Place an anti-static weighing boat on the analytical balance.

  • Causality: Thiophene-carboxamide powders frequently hold static charges. Standard plastic boats can cause the powder to aerosolize and adhere to gloves when the spatula is withdrawn.

Step 3: Chemical Transfer and Weighing

  • Action: Open the chemical container only when fully inside the fume hood. Use a grounded stainless steel spatula. Weigh the required mass and immediately cap the source bottle.

  • Validation Check: Inspect the outer gloves for any visible powder specks. If observed, immediately remove the outer gloves inside the hood, dispose of them in the solid waste container, and don a new outer pair before proceeding.

Step 4: Solubilization and Sealed Transfer

  • Action: Add the reaction solvent directly to the weigh boat, or transfer the solid to a reaction vial and seal it with a septum before removing it from the fume hood. Never transport the dry powder across the lab.

G W1 1. Validate Airflow (80-120 fpm) W2 2. Don Layered PPE (Double Nitrile) W1->W2 W3 3. Anti-Static Weighing (Inside Hood) W2->W3 W4 4. Sealed Transfer (Septum Vial) W3->W4 W5 5. Decontamination (Dilute Acid Wash) W4->W5

Caption: Self-validating operational workflow for handling primary amine-thiophene derivatives.

Spill Response and Disposal Plan

Due to the environmental toxicity and bioactivation potential of the compound, disposal and spill management must be rigorously controlled to prevent cross-contamination.

Immediate Spill Response (Solid Powder):

  • Isolate: Lower the fume hood sash immediately. If the spill occurs outside the hood, evacuate the immediate 2-meter radius to allow dust to settle.

  • Neutralize & Wipe: Do not dry sweep, as this will aerosolize the primary amine. Wet a disposable absorbent pad with a dilute acidic solution (e.g., 1% acetic acid or citric acid). Causality: The acid protonates the primary amine, converting it into a non-volatile, highly water-soluble ammonium salt that cannot easily penetrate PPE.

  • Collect: Carefully wipe the area inward from the edges to prevent spreading. Place all contaminated pads into a heavy-duty, sealable hazardous waste bag.

  • Decontaminate: Wash the surface with soapy water, followed by a final wipe down with 70% ethanol.

Chemical Disposal Protocol:

  • Solid Waste: All empty vials, contaminated spatulas, and gloves must be placed in a designated "Halogen-Free Organic Solid Waste" container.

  • Liquid Waste: Aqueous or organic solutions containing N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide must never be poured down the drain. The compound must be routed to a licensed hazardous waste facility for high-temperature incineration.

  • Validation Check: Ensure the waste manifest explicitly notes the presence of a "Thiophene derivative" and "Primary Amine." This alerts disposal technicians to potential incompatibilities, ensuring the waste is not inadvertently mixed with strong oxidizing agents or concentrated acids, which could trigger an exothermic reaction.

References

  • Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Skin sensitization in silico protocol Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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